3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1,3-4,7,11,16-17H,2,5-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHSWJBFUUNHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675304 | |
| Record name | (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-83-0 | |
| Record name | B-[3-[[[(Tetrahydro-2-furanyl)methyl]amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid | |
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Foundational & Exploratory
3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives are cornerstones of modern medicinal chemistry, primarily due to their versatile reactivity in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] The compound this compound (CAS No. 1218790-83-0)[3] is a bifunctional molecule of significant interest. It incorporates a phenylboronic acid moiety, a key pharmacophore for covalent inhibition and a versatile synthetic handle, with a tetrahydrofuran-containing side chain. This latter group can enhance solubility and provide specific hydrogen bonding interactions within a biological target. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in the principles of robust and scalable organic chemistry.
Section 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule hinges on the formation of a stable amide bond. A logical retrosynthetic disconnection breaks the molecule at the amide linkage, revealing two primary starting materials: 3-aminophenylboronic acid and a carboxylic acid derivative of (tetrahydrofuran-2-yl)methanamine, or more directly, coupling 3-carboxy-phenylboronic acid with (tetrahydrofuran-2-yl)methanamine. For the purpose of this guide, we will focus on the more direct and commonly employed forward synthesis involving the acylation of an amine.
Our synthetic strategy will therefore be the direct amide coupling between 3-aminophenylboronic acid and a suitable activated form of a tetrahydrofuran-based carboxylic acid. However, a more practical and widely applicable approach involves the coupling of 3-aminophenylboronic acid with (tetrahydrofuran-2-yl)methanamine via an amide bond formation with a dicarboxylic acid derivative of the phenyl ring. For the synthesis of the title compound, the most direct pathway is the amide coupling of 3-aminophenylboronic acid with (tetrahydrofuran-2-yl)methanoyl chloride or a similar activated species.
A more accessible and reliable method, which we will detail, involves the coupling of 3-carboxyphenylboronic acid with (tetrahydrofuran-2-yl)methanamine. This approach avoids potential complications with the free amine on the boronic acid starting material.
Visualizing the Synthetic Strategy
Caption: Retrosynthetic analysis of the target molecule.
Section 2: The Core Protocol: Amide Bond Formation
The formation of the amide bond is the critical step in this synthesis. While seemingly straightforward, the choice of coupling reagents and reaction conditions is paramount to achieving high yield and purity, especially when dealing with functionalized molecules like boronic acids.[4]
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| 3-Carboxyphenylboronic acid | ≥97% | Sigma-Aldrich | Starting material |
| (Tetrahydrofuran-2-yl)methanamine | ≥98% | Commercially Available | Starting material |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Commercially Available | Coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Commercially Available | Non-nucleophilic base |
| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl acetate | ACS Grade | Commercially Available | Extraction solvent |
| 1 M HCl (Hydrochloric acid) | Aqueous | Commercially Available | Aqueous wash |
| Saturated aq. NaHCO₃ (Sodium Bicarbonate) | Commercially Available | Aqueous wash | |
| Brine (Saturated aq. NaCl) | Commercially Available | Aqueous wash | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Addition of Amine and Base: To the stirred solution, add (tetrahydrofuran-2-yl)methanamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired this compound as a solid.
Causality Behind Experimental Choices
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[5] It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the proton from the amine, without competing in the coupling reaction.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the boronic acid moiety. Boronic acids can be unstable under certain conditions.[6]
Visualizing the Reaction Workflow
Caption: Step-by-step workflow for the synthesis.
Section 3: Mechanistic Insights
The amide bond formation proceeds via the activation of the carboxylic acid by HATU. The following diagram illustrates the generally accepted mechanism.
Caption: Generalized mechanism of HATU-mediated amide coupling.
Section 4: Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (LC-MS or HRMS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.
Section 5: Concluding Remarks and Future Directions
The protocol outlined in this guide provides a reliable and robust method for the synthesis of this compound. This molecule serves as a valuable building block for further chemical elaboration, particularly in the context of Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures for drug discovery programs.[7][8][9] The principles and techniques described herein are broadly applicable to the synthesis of other substituted phenylboronic acids.
References
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. (n.d.).
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). (2024).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).
- 3-Aminophenylboronic acid 98 85006-23-1 - Sigma-Aldrich. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. (2008).
- University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008).
- 3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid - BLDpharm. (n.d.).
- Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.).
- (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid - ChemScene. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed. (2005).
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. (n.d.).
- LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. (2019).
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physicochemical properties of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Introduction: Bridging Molecular Properties and Therapeutic Potential
The ascent of boronic acid derivatives from synthetic curiosities to clinically approved therapeutics, such as bortezomib and vaborbactam, marks a significant milestone in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles has positioned them as powerful inhibitors for various enzyme classes.[3] The compound of interest, this compound, integrates the versatile phenylboronic acid scaffold with a flexible and polar tetrahydrofuran moiety.
The journey of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally governed by its physicochemical properties.[4] These intrinsic characteristics—such as acidity, lipophilicity, and solubility—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[5][6] A thorough and early-stage characterization of these properties is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational drug design, guiding formulation strategies and predicting in vivo behavior.[4][7]
This technical guide provides a comprehensive analysis of the core . Moving beyond simple data reporting, this document delves into the causality behind experimental methodologies and the interpretation of results, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation upon which all physicochemical analysis is built.
| Attribute | Details | Source |
| Compound Name | This compound | [8] |
| Molecular Formula | C₁₂H₁₆BNO₄ | [8] |
| Molecular Weight | 249.07 g/mol | N/A |
| Monoisotopic Mass | 249.11723 Da | [8] |
| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | [8] |
| InChIKey | OBHSWJBFUUNHJE-UHFFFAOYSA-N | [8] |
| 2D Structure | [8] |
Acidity Constant (pKa): The Key to Biological Interaction
2.1 Theoretical Framework & Scientific Importance Unlike carboxylic acids, which are classic Brønsted acids, boronic acids function as Lewis acids. In aqueous solution, the boron atom accepts a hydroxide ion to form a tetrahedral boronate species, releasing a proton in the process.[9] The pKa is the pH at which the neutral trigonal boronic acid and the anionic tetrahedral boronate are present in equal concentrations. This equilibrium is pivotal for several reasons:
-
Target Binding: The tetrahedral boronate is often the species that interacts with target enzymes.
-
Solubility: The anionic boronate form is typically more water-soluble than the neutral acid.
-
Membrane Permeability: The neutral form is more likely to cross lipid membranes.
The pKa of unsubstituted phenylboronic acid is approximately 8.8.[10][11] The presence of an electron-withdrawing carbamoyl group in the meta position is expected to lower this pKa, likely into the physiological range, thereby increasing the proportion of the active boronate form at pH 7.4.[12]
2.2 Predicted Physicochemical Properties While experimental data for the title compound is not publicly available, values can be estimated based on its structure and data from similar compounds.
| Parameter | Predicted Value/Range | Rationale & Comparative Compounds |
| pKa | 7.5 - 8.5 | Phenylboronic acid pKa is ~8.8[10]. Electron-withdrawing substituents lower the pKa[12]. A meta-carbamoyl group provides moderate electron-withdrawing character. |
| cLogP | -0.5 to 0.5 | (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid has a predicted LogP of -0.11[13]. The tetrahydrofuran analog is expected to be slightly more polar. |
2.3 Experimental Protocol: Potentiometric Titration Potentiometric titration is the gold standard for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.[14][15]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a water/methanol co-solvent system to ensure solubility. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.
-
System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration - Acidic Range: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic functionalities and generate a complete titration curve.
-
Titration - Basic Range: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve using specialized software that fits the data to the Henderson-Hasselbalch equation.[14]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP / logD): A Predictor of ADME Properties
3.1 Theoretical Framework & Scientific Importance Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADME profile. It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for the ionizable species at a specific pH.[16]
-
logP: Describes the partitioning of the neutral form of the molecule between n-octanol and water.
-
logD: Accounts for both the neutral and ionized forms at a given pH, making it more physiologically relevant. For an acid, logD will decrease as the pH increases above the pKa due to ionization.[17]
Lipophilicity is a key component of drug-likeness rules, such as Lipinski's Rule of 5, and influences membrane permeability, plasma protein binding, and metabolic clearance.[18]
3.2 Experimental Protocol: Shake-Flask Method for logD₇.₄ The shake-flask method is the traditional and most reliable technique for determining partition coefficients.[19][20]
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[17]
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1 mL of each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, typically HPLC-UV, against a standard curve.
-
Calculation: Calculate logD using the formula: logD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[18]
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility: The Prerequisite for Absorption
4.1 Theoretical Framework & Scientific Importance Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and is a critical prerequisite for oral drug absorption.[21] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[22] It is essential to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. This is a fundamental, material-sparing measurement crucial for late-stage development and formulation.[23][24]
-
Kinetic Solubility: Measured by adding a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It reflects the concentration before the compound precipitates and is often higher than thermodynamic solubility because it may form an amorphous precipitate or a supersaturated solution.[22][25] This high-throughput method is valuable for screening compounds in early discovery.[23]
4.2 Experimental Protocol: Kinetic and Thermodynamic Assays
Methodology for Kinetic Solubility:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in DMSO).
-
Assay: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4).
-
Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity of the solution using nephelometry or UV-Vis spectroscopy to detect precipitation.[25]
-
Quantification (Optional): Alternatively, filter the samples through a filter plate, and quantify the concentration in the filtrate via HPLC-UV.
Methodology for Thermodynamic Solubility:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[24][25]
-
Sample Processing: Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Determine the concentration of the compound in the clear filtrate using a validated HPLC-UV method. The solid material should also be analyzed (e.g., by microscopy) to check for any changes in crystalline form.[22]
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An In-depth Technical Guide to 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of organic synthesis and medicinal chemistry to present a robust theoretical framework for its preparation, characterization, and potential applications. By examining the well-documented roles of its constituent moieties—the phenylboronic acid group and the tetrahydrofuran ring—we extrapolate its likely biological activities and therapeutic promise, particularly in the realm of enzyme inhibition. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and structurally related compounds.
Introduction: Unpacking a Molecule of Interest
This compound, identified by the CAS number 1218790-83-0 , is a synthetic organic compound that marries two key pharmacophores: a phenylboronic acid and a tetrahydrofuran-containing side chain.[1] The convergence of these structural motifs suggests a strong potential for biological activity, making it a compelling target for drug discovery and development programs.
Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active sites of various enzymes, particularly serine proteases.[2] This has led to the successful development of blockbuster drugs like the proteasome inhibitor bortezomib, used in cancer therapy.[2] The boronic acid moiety acts as a warhead, targeting specific amino acid residues within an enzyme's catalytic domain.
The tetrahydrofuran (THF) ring, a common structural element in numerous natural products and pharmaceuticals, often contributes to improved pharmacokinetic properties, such as solubility and metabolic stability.[3] Its inclusion in a molecule can enhance binding affinity to biological targets and is a feature of several FDA-approved drugs.[4][5] The specific linkage in the title compound, an amide bond connecting the phenylboronic acid to the tetrahydrofurfuryl group, provides a stable and synthetically accessible scaffold.
This guide will first propose a logical and feasible synthetic pathway for this compound, drawing upon established methodologies for amide bond formation and boronic acid synthesis. Subsequently, we will delve into its potential biological applications, hypothesizing its mechanism of action based on the known pharmacology of related compounds.
Physicochemical Properties and Structural Data
A summary of the key identifiers and calculated properties for this compound is presented below. These values are crucial for its characterization and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1218790-83-0 | [1] |
| Molecular Formula | C12H16BNO4 | |
| Molecular Weight | 249.07 g/mol | |
| Canonical SMILES | C1C(OCCC1)CNC(=O)C2=CC=CC(=C2)B(O)O | N/A |
| InChI Key | N/A | N/A |
Proposed Synthesis and Experimental Workflow
Retrosynthetic Analysis
The proposed synthesis hinges on the formation of the central amide bond. This disconnection leads to two readily available or easily synthesizable starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
This protocol outlines a standard procedure for the amide coupling reaction.
Materials:
-
3-Boronobenzoic acid
-
(Tetrahydrofuran-2-yl)methanamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-boronobenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add (tetrahydrofuran-2-yl)methanamine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Biological Applications and Mechanism of Action
The structural features of this compound strongly suggest its potential as an enzyme inhibitor, particularly targeting serine proteases.
Hypothesized Mechanism of Action
The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases.[2] The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue. This forms a reversible tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.
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An In-depth Technical Guide to the Safe Handling of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Preamble: A Framework for Assessed Risk
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid (CAS No. 1218790-83-0)[1]. As specific toxicological and safety data for this compound are not extensively published, this guide is built upon a foundation of established principles for handling the arylboronic acid class of compounds, of which it is a member. The protocols and recommendations herein are derived from surrogate data for structurally related compounds, such as phenylboronic acid, and general best practices for laboratory safety.[2] The core philosophy is to treat the compound with the recognition of "having unknown hazards and toxicity" and to empower the researcher with a robust framework for risk mitigation.[2]
Hazard Identification and Toxicological Profile
This compound is a complex organoboron compound.[3][4] Its hazard profile is primarily dictated by the phenylboronic acid functional group. Boronic acids, as a class, are Lewis acids and can interact with biological molecules.[3][5] While many are considered to have low acute toxicity, they are not inert and present several potential hazards that must be managed.[6]
Recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, elevating their status to potentially genotoxic impurities (PGIs) in pharmaceutical development.[7][8] Therefore, minimizing exposure is of paramount importance.
Table 1: Surrogate-Based Hazard Profile (Derived from Phenylboronic Acid Data)
| Hazard Classification | Description | GHS Statement | Primary Sources |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. The oral LD50 for phenylboronic acid in rats is reported as 740 mg/kg. | H302: Harmful if swallowed | [9][10] |
| Skin Irritation | Causes skin irritation upon contact. | H315: Causes skin irritation | [11] |
| Eye Irritation | Causes serious eye irritation. Direct contact can lead to damage. | H319: Causes serious eye irritation | [11][12] |
| Respiratory Irritation | May cause respiratory tract irritation if dust is inhaled. | H335: May cause respiratory irritation | [11][12] |
| Potential Genotoxicity | Some arylboronic acids have shown weak mutagenic activity. This compound should be handled as a potential PGI. | Not formally classified, but a critical consideration. |[7][8] |
Exposure Controls and Personal Protective Equipment (PPE)
A proactive and comprehensive approach to exposure control is mandatory. Engineering controls form the first line of defense, supplemented by a stringent personal protective equipment protocol.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred environment for all weighing, transfer, and reaction setup operations.[9][12]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[9][13]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a system designed to prevent all routes of exposure—inhalation, ingestion, skin, and eye contact.
Diagram 1: Hazard Mitigation Workflow This diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: Logical workflow from hazard assessment to safe execution.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale | Primary Sources |
|---|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant splash risk. | Protects eyes from dust particles and splashes. Standard safety glasses are insufficient. | [12][14][15] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use. | Prevents skin contact and absorption. Change gloves immediately upon contamination. | [12][14][15] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn. An impervious apron is recommended for transfer operations. | Protects skin from accidental spills and contact. | [14] |
| Respiratory Protection | For handling the solid compound outside of a fume hood (not recommended), a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is the minimum requirement to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |[12][14] |
Safe Handling, Storage, and Stability
Arylboronic acids possess unique stability characteristics that necessitate specific handling and storage protocols.
Chemical Stability and Storage
-
Hygroscopicity: Boronic acids are often hygroscopic and can absorb atmospheric moisture.[13]
-
Boroxine Formation: A key aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[16][17] While this is a reversible process, the presence of boroxines can affect reaction stoichiometry and yield.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][13]
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Store in a cool, dry place. Room temperature (15–25°C) is generally acceptable.[18] | Prevents degradation and minimizes moisture absorption. |
| Atmosphere | Keep container tightly closed. Storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to protect from moisture and air.[13] | Minimizes hygroscopicity and potential for boroxine formation. |
| Container | Store in the original, well-sealed container. High-density polyethylene (HDPE) or glass are suitable materials.[18] | Ensures integrity and prevents contamination. |
Step-by-Step Handling Protocol: Weighing and Dispensing
This protocol is designed as a self-validating system to minimize exposure during a common laboratory task.
Diagram 2: Workflow for Weighing Solid Compound This diagram details the sequential steps for safely weighing the powdered reagent.
Caption: Step-by-step protocol for safely weighing the compound.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare the work surface by laying down absorbent, disposable bench paper.
-
Don all required PPE as specified in Table 2.
-
-
Execution:
-
Carefully transport the sealed container of this compound to the fume hood.
-
To minimize dust generation, do not pour the solid. Use a clean spatula to carefully transfer the desired amount to a tared, stable container.[12]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust.
-
Dispose of the contaminated weigh paper, bench paper, and gloves in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing PPE.[9][13]
-
Emergency and Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]
Spill Management
-
Small Spills: Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[12] Place into a suitable, labeled container for disposal. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department for assistance.
Waste Disposal
-
All chemical waste, including unused material and contaminated items, must be disposed of in accordance with local, state, and federal regulations.[11][16]
-
Given the potential genotoxicity, it may be prudent to consider chemical treatment to decompose residual boronic acid prior to disposal, for example, through protodeboronation under specific pH conditions, if compatible with the waste stream.[7] Consult with your EHS office for approved procedures.
Chemical Structure and Relationships
The safety assessment of this molecule is based on its constituent parts. The primary hazard is associated with the arylboronic acid core, modified by a non-hazardous amide-linked tetrahydrofuran substituent.
Diagram 3: Structural Relationship This diagram deconstructs the molecule to illustrate the basis of the surrogate safety approach.
Caption: Deconstruction of the target molecule into its core hazard and modifying groups.
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The Ascendant Role of Tetrahydrofuran-Containing Boronic Acids in Modern Chemistry: A Technical Guide
Abstract
The confluence of boronic acid chemistry with the structural and electronic properties of the tetrahydrofuran (THF) moiety has given rise to a class of reagents and pharmacophores with burgeoning potential across the scientific landscape. This technical guide provides an in-depth exploration of tetrahydrofuran-containing boronic acids, delineating their unique chemical attributes, synthesis, and diverse applications. With a focus on medicinal chemistry and organic synthesis, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their work. We will delve into their role as enzyme inhibitors, their utility as building blocks in cross-coupling reactions, and provide detailed experimental protocols to facilitate their practical application.
Introduction: The Strategic Integration of Tetrahydrofuran and Boronic Acid Moieties
Boronic acids have become indispensable tools in organic chemistry and medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The boronic acid group, a Lewis acid, can form reversible covalent bonds with diols and the active site residues of certain enzymes, making it a privileged scaffold in drug design.[3][4]
The incorporation of a tetrahydrofuran ring into a boronic acid molecule introduces several advantageous features. The THF moiety, a saturated five-membered cyclic ether, can enhance solubility in organic solvents and aqueous media, modulate lipophilicity, and provide specific steric and electronic properties.[5] Furthermore, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6] This unique combination of a reactive boronic acid and a versatile heterocyclic scaffold makes tetrahydrofuran-containing boronic acids a compelling class of molecules for a range of applications.
Potential Applications in Drug Discovery and Medicinal Chemistry
The ability of the boronic acid functional group to interact with serine and threonine residues in the active sites of enzymes has positioned these compounds as potent inhibitors of various proteases.[7][8] The tetrahydrofuran moiety can further enhance binding affinity and selectivity by engaging in specific interactions within the enzyme's binding pocket.
Enzyme Inhibition: A Focus on Serine Proteases
Serine proteases play crucial roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Boronic acids act as transition-state analog inhibitors, where the boron atom is attacked by the catalytic serine residue to form a stable tetrahedral intermediate.[8][9]
While direct examples of tetrahydrofuran-containing boronic acids as serine protease inhibitors are an emerging area of research, the principles of their design are well-established. The THF ring can be strategically positioned to occupy hydrophobic pockets or to form hydrogen bonds with the enzyme backbone, thereby increasing the inhibitor's potency and selectivity. For instance, in the design of HIV-1 protease inhibitors, substituted tetrahydrofuran derivatives have been successfully utilized as P2 ligands to enhance interactions with the enzyme's S2 subsite.[6] A similar strategy can be envisioned for designing tetrahydrofuran-containing boronic acid inhibitors for serine proteases.
Mechanism of Serine Protease Inhibition by a Boronic Acid
The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid, forming a covalent adduct with the catalytic serine residue.
Caption: Covalent inhibition of a serine protease by a boronic acid.
Case Study: Exploring the Potential of Tetrahydrofuran-Boronic Acids in Antiviral Therapy
Research into boronic acid-derived inhibitors has shown promise in antiviral applications. One study highlighted a boronic acid inhibitor featuring a bis-THF ligand that demonstrated potent enzyme inhibitory activity.[10] This finding underscores the potential of incorporating THF moieties to enhance the therapeutic efficacy of boronic acid-based drugs. The design of such molecules leverages the ability of the THF rings to form favorable interactions within the enzyme's active site, complementing the covalent bond formed by the boronic acid.
Utility in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[11][12][13] Tetrahydrofuran-containing boronic acids and their esters can serve as valuable building blocks in these reactions, allowing for the introduction of the THF moiety into complex molecules.
The use of tetrahydrofuran-2-ylboronic acid pinacol ester provides a stable and efficient means of incorporating a tetrahydrofuran ring at the 2-position. This can be particularly useful in the synthesis of natural products and pharmacologically active compounds where a cyclic ether is a key structural element.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of Tetrahydrofuran-2-ylboronic Acid Pinacol Ester
This protocol describes a general method for the synthesis of tetrahydrofuran-2-ylboronic acid pinacol ester, a versatile building block for Suzuki-Miyaura cross-coupling reactions. The synthesis typically involves the borylation of a suitable tetrahydrofuran precursor.
Materials:
-
2-Bromotetrahydrofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add bis(pinacolato)diboron (1.2 equivalents), potassium acetate (3.0 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add 2-bromotetrahydrofuran (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tetrahydrofuran-2-ylboronic acid pinacol ester.
Characterization: NMR Spectroscopy
The structure of the synthesized tetrahydrofuran-containing boronic acid esters can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tetrahydrofuran ring protons, typically in the range of 1.5-4.0 ppm. The protons on the carbon bearing the boronate ester will have a distinct chemical shift. The pinacol methyl groups will appear as a sharp singlet around 1.2-1.3 ppm.[1][14]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tetrahydrofuran ring and the pinacol group. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[14][15]
-
¹¹B NMR: The boron NMR spectrum will show a broad singlet characteristic of a tricoordinate boronate ester, typically in the range of +20 to +35 ppm.[14][15]
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹¹B NMR (CDCl₃, 128 MHz) δ (ppm) |
| Tetrahydrofuran-2-ylboronic acid pinacol ester | ~3.8-4.0 (m, 1H, O-CH-B), ~3.6-3.8 (m, 2H, O-CH₂), ~1.8-2.0 (m, 4H, CH₂-CH₂), 1.25 (s, 12H, C(CH₃)₂) | ~83.0 (C(CH₃)₂), ~68.0 (O-CH₂), ~30.0 (CH₂), ~25.0 (CH₂), ~24.8 (C(CH₃)₂) | ~33.0 (br s) |
Note: The exact chemical shifts may vary depending on the specific substitution pattern and the solvent used.
Conclusion and Future Outlook
Tetrahydrofuran-containing boronic acids represent a promising and versatile class of molecules with significant potential in both medicinal chemistry and organic synthesis. Their unique structural and electronic properties, arising from the synergistic combination of the tetrahydrofuran moiety and the boronic acid functional group, make them valuable tools for the development of novel therapeutics and the construction of complex molecular architectures. As research in this area continues to expand, we can anticipate the emergence of new applications for these compounds, further solidifying their importance in the chemical sciences. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper exploration of their biological activities and structure-activity relationships.
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literature review of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug development. While specific research on this compound is not extensively published, this document will synthesize information based on the well-established chemistry of its constituent moieties: the phenylboronic acid warhead, the benzamide linker, and the tetrahydrofuran group. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related compounds.
Introduction to Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids (PBAs) have emerged as a "privileged" structural motif in drug discovery.[1] Their unique ability to form reversible covalent bonds with diols has made them invaluable for various therapeutic and diagnostic applications.[2] The boron atom in a boronic acid can exist in a neutral, trigonal planar state or a negatively charged, tetrahedral boronate state, a property that is sensitive to the surrounding pH.[3] This dynamic chemistry is fundamental to their use in drug-delivery systems, tissue engineering scaffolds, and as enzyme inhibitors.[4] The most notable example of a boronic acid in the clinic is bortezomib, a proteasome inhibitor used in cancer therapy.[5]
This compound integrates the reactive boronic acid group with a substituted benzamide structure, suggesting its potential as a targeted covalent inhibitor or a building block for more complex therapeutic agents.
Chemical Properties and Synthesis
Physicochemical Properties
A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1218790-83-0 | [6] |
| Molecular Formula | C12H16BNO4 | [7] |
| Molecular Weight | 249.07 g/mol | [8] |
| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | [7] |
| Predicted XlogP | None available | [7] |
Proposed Synthesis Pathway
The proposed two-step synthesis is outlined below:
Step 1: Activation of 3-Carboxyphenylboronic Acid The carboxylic acid group of 3-carboxyphenylboronic acid is first activated to facilitate amide bond formation. This can be achieved using a variety of coupling agents.
Step 2: Amide Coupling The activated carboxylic acid is then reacted with (tetrahydrofuran-2-yl)methanamine to form the final product.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Amide Coupling
-
Dissolution: Dissolve 3-carboxyphenylboronic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add (tetrahydrofuran-2-yl)methanamine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Postulated Biological Activity and Mechanism of Action
The biological activity of this compound is likely dominated by the phenylboronic acid moiety. Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[11] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[11]
Caption: General mechanism of serine protease inhibition.
The tetrahydrofuran and benzamide components are expected to influence the molecule's pharmacokinetic properties. The tetrahydrofuran moiety may enhance solubility and provides a three-dimensional structure that could influence binding to the target protein. The benzamide linker offers a rigid backbone and potential hydrogen bonding interactions.
Potential Research Applications and Experimental Workflows
Given its structure, this compound is a prime candidate for screening against various enzyme classes, particularly serine proteases like beta-lactamases, which are involved in antibiotic resistance.[11] It could also be explored in the context of glucose-sensing applications, a common use for phenylboronic acids.[3][12]
Proposed Experimental Workflow for Target Identification
The following workflow outlines a general approach for identifying the biological targets and characterizing the activity of this compound.
Caption: A workflow for biological evaluation.
Illustrative Data Summary
While no specific experimental data for this compound is publicly available, Table 2 provides a template for the types of data that would be crucial to collect during its evaluation.
| Parameter | Description | Illustrative Value |
| IC₅₀ | Half-maximal inhibitory concentration against a target enzyme. | e.g., 100 nM |
| Kᵢ | Inhibition constant, a measure of binding affinity. | e.g., 50 nM |
| Aqueous Solubility | The maximum concentration of the compound in water. | e.g., 50 µg/mL |
| Cell Permeability | The ability of the compound to cross cell membranes. | e.g., High (Caco-2) |
| Cytotoxicity (CC₅₀) | Concentration that causes death to 50% of cells. | e.g., >10 µM |
Conclusion
This compound represents a molecule with significant, albeit underexplored, potential in drug discovery. Its structure combines the proven utility of a phenylboronic acid with moieties that may confer favorable pharmacokinetic properties. The proposed synthetic route is straightforward, making the compound accessible for further investigation. Future research should focus on its synthesis and screening against relevant biological targets to unlock its therapeutic potential.
References
- Sanjoh, M., Miyahara, Y., Kataoka, K., & Matsumoto, A. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117.
- ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids 1.
- da Silva, J. F., & da Silva, F. de C. (2020).
- Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4162-4166.
- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
- YouTube. (2021). Synthesis of Benzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery.
- PubChemLite. (n.d.). This compound.
- BLDpharm. (n.d.). 3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid.
- YouTube. (2018).
- ChemScene. (n.d.). (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid.
- PubChem. (n.d.). Tetrahydrofuran-2-ylboronic acid.
- Benchchem. (2025). optimization of reaction conditions for benzamide synthesis.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- ChemScene. (n.d.). (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid.
- MDPI. (2020).
- PMC - NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Appchem. (n.d.). 4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid.
- ResearchGate. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine.
- PMC - NIH. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464.
- Santa Cruz Biotechnology. (n.d.). 4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid.
- MDPI. (2019).
- PubMed. (2018).
- PubMed. (2013). Improvement on synthesis of different alkyl-phenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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- 12. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Characterization of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid , a molecule of interest in medicinal chemistry and materials science. While direct access to pre-existing, publicly available experimental spectra for this specific compound (CAS No. 1218790-83-0) is limited, this guide offers a robust framework for its characterization. We will delve into the expected spectroscopic signatures based on its molecular structure and provide standardized protocols for data acquisition and interpretation. This document is structured to empower researchers to confidently acquire, analyze, and validate the spectroscopic data for this compound.
Compound Overview and Sourcing
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety, a common pharmacophore in drug design, and a tetrahydrofuran group, which can influence solubility and pharmacokinetic properties. The amide linkage provides structural rigidity.
-
Molecular Formula: C₁₂H₁₆BNO₄
-
Molecular Weight: 249.07 g/mol
-
CAS Number: 1218790-83-0
Currently, this compound is available from commercial suppliers such as BLDpharm.[1] While the product listing indicates the availability of NMR, HPLC, and LC-MS data, these are typically provided upon request or purchase.
Protocol for Data Acquisition from a Commercial Vendor:
-
Procure the Compound: Obtain a sample of this compound from a reputable supplier.
-
Request Certificate of Analysis (CoA): The CoA will provide initial purity data, often including HPLC or NMR results.
-
Request Full Spectroscopic Data: Contact the supplier's technical support to request the complete NMR, IR, and MS data files.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the protons of the tetrahydrofuran ring and the methylene bridge. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic C-H | 7.5 - 8.2 | Multiplet | 4H |
| Amide N-H | 8.5 - 9.0 | Triplet | 1H |
| Tetrahydrofuran C-H (α to O) | 3.8 - 4.2 | Multiplet | 1H |
| Tetrahydrofuran O-CH₂ | 3.6 - 3.9 | Multiplet | 2H |
| Methylene N-CH₂ | 3.2 - 3.6 | Multiplet | 2H |
| Tetrahydrofuran -CH₂- | 1.8 - 2.2 | Multiplet | 4H |
| Boronic Acid B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C-B | 130 - 135 (broad) |
| Aromatic C-H | 120 - 135 |
| Aromatic C-C=O | 135 - 140 |
| Tetrahydrofuran C-O | 70 - 75 |
| Tetrahydrofuran O-CH₂ | 65 - 70 |
| Methylene N-CH₂ | 40 - 45 |
| Tetrahydrofuran -CH₂- | 25 - 35 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids to ensure solubility and to observe the exchangeable B(OH)₂ and NH protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and B-O bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| B-O Stretch | 1310 - 1380 | Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass of the neutral molecule is 249.1172 g/mol .
-
Electrospray Ionization (ESI):
-
Positive Mode ([M+H]⁺): The most prominent ion should be observed at m/z 250.1245.
-
Negative Mode ([M-H]⁻): An ion at m/z 248.1099 is also expected.
-
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the boronic acid group, cleavage of the amide bond, and opening of the tetrahydrofuran ring.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Data Integration and Structural Confirmation Workflow
The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates this process.
Caption: Workflow for Spectroscopic Data Integration.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the outlined protocols for data acquisition and leveraging the predicted spectral data for interpretation, researchers can confidently verify the structure and purity of this compound. The integration of NMR, IR, and MS data is essential for unambiguous structural elucidation and forms a cornerstone of rigorous scientific investigation in chemical and pharmaceutical development.
References
Sources
Methodological & Application
Suzuki-Miyaura coupling with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
An Application Guide to the Suzuki-Miyaura Coupling with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Introduction: Forging Key C-C Bonds in Modern Drug Discovery
The Suzuki-Miyaura coupling stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its profound impact, particularly in the synthesis of biaryl motifs prevalent in pharmaceuticals, was recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction's success is rooted in its mild conditions, exceptional functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1][4]
This guide provides an in-depth examination of the Suzuki-Miyaura coupling using a structurally complex and pharmaceutically relevant building block: This compound . The presence of amide and ether functionalities on this reagent makes it an excellent case study for showcasing the reaction's utility in late-stage functionalization and the construction of complex molecular architectures essential for drug development professionals.[5][6][7] As a Senior Application Scientist, this document is designed to move beyond a simple recipe, offering insights into the causality behind procedural choices to empower researchers to optimize, troubleshoot, and innovate.
Part 1: The Mechanistic Heart of the Suzuki-Miyaura Coupling
A comprehensive understanding of the catalytic cycle is paramount for successful application and troubleshooting. The reaction is a symphony of three core steps orchestrated by a palladium catalyst, cycling between its Pd(0) and Pd(II) oxidation states.[3][8]
-
Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in a square-planar Pd(II) complex.[2][8] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[9][10]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[3][11] This boronate then exchanges its organic moiety for the halide on the Pd(II) complex, forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: The newly formed diarylpalladium(II) complex undergoes reductive elimination, where the two organic fragments are expelled as the final coupled product. This step forges the new C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[3][8]
Part 2: Deep Dive into Reaction Components
The success of coupling a functionalized substrate like this compound hinges on the judicious selection of each reaction component.
| Component | Role & Rationale | Recommended Choices |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are common, stable, and are reduced in situ to Pd(0).[3][4] | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ |
| Ligand | Stabilizes the Pd catalyst, prevents formation of inactive palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[2][4] | SPhos, XPhos, RuPhos, PPh₃ |
| Boronic Acid | The nucleophilic partner. The title compound is stable but, like all boronic acids, can undergo protodeboronation (loss of the boronic acid group).[10] Using a slight excess ensures the aryl halide is fully consumed. | This compound (1.2-1.5 equiv) |
| Aryl Halide | The electrophilic partner. Aryl bromides offer a good balance of reactivity and stability. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[3] | Aryl Bromide (1.0 equiv) |
| Base | Activates the boronic acid for transmetalation. The choice of base is critical; inorganic bases like K₃PO₄ are effective and generally do not interfere with sensitive functional groups.[3][4] | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent System | Solubilizes reactants and facilitates the reaction. A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitate the transmetalation step.[3][9][12] Crucially, all solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10] | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
Part 3: Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the coupling of an aryl bromide with this compound.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| 3-((...))phenylboronic acid | 249.07 | 1.2 | 1.2 | 299 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene (degassed) | - | - | - | 5 mL |
| Water (degassed) | - | - | - | 0.5 mL |
Experimental Workflow
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid in C-C Bond Formation
Abstract
This document provides a detailed technical guide for utilizing 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid in palladium-catalyzed carbon-carbon (C-C) bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. While specific literature for this exact boronic acid is nascent, the protocols and scientific rationale presented herein are synthesized from established principles and field-proven methodologies for structurally analogous functionalized arylboronic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reagent in the synthesis of complex biaryl structures. We will delve into the mechanistic underpinnings of the reaction, provide a robust starting protocol, and discuss key reaction parameters and their causal relationships to reaction outcomes.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoborane (typically a boronic acid or ester) and an organohalide or triflate is a preferred method for constructing biaryl and conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This compound is a functionalized building block that introduces a unique N-substituted carbamoyl moiety alongside a reactive boronic acid group. The presence of the amide and the tetrahydrofuran ring offers opportunities for secondary interactions and imparts specific solubility and conformational properties to the final coupled products. Understanding the interplay of these functional groups with the catalytic cycle is paramount for achieving high-yield and clean conversions. This guide provides the necessary framework for successfully implementing this reagent in synthesis campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst.[1][5]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate.[3][5]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7][8] The halide on the Pd(II) complex is exchanged for the aryl group from the boronate.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Core Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust and well-validated starting point for the coupling of the title boronic acid with a generic aryl bromide. It is designed to be adaptable and serves as a baseline for further optimization.
Materials and Reagents
-
Aryl Bromide (Ar-Br): 1.0 equivalent
-
This compound: 1.2 - 1.5 equivalents
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)
-
Base: e.g., K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent System: e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (2-24 hours).[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Key Reaction Parameters: A Deeper Dive
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of several key parameters. The presence of the N-substituted carbamoyl group in the title boronic acid necessitates careful consideration of these factors.
| Parameter | Common Choices | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand. | Pd(PPh₃)₄: A versatile and common choice, effective for many substrates.[2] Pd(dppf)Cl₂: Often provides higher stability and is effective for more challenging or sterically hindered substrates.[1] The amide functionality is generally well-tolerated by these catalysts. For sterically demanding partners, catalysts with bulky, electron-rich phosphine ligands may be required to promote efficient oxidative addition and reductive elimination.[9][10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base is not merely a proton scavenger; its primary role is to activate the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[6][7][8] K₂CO₃: A common, cost-effective choice. Cs₂CO₃: A stronger base that can accelerate the reaction, especially with less reactive substrates like aryl chlorides.[2] The choice of base can be critical, and screening may be necessary. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, often with added water. | A polar, aprotic solvent is typically used. The addition of a small amount of water is often beneficial as it helps to dissolve the base and facilitate the formation of the boronate species.[1][2] For the title compound, a solvent system like Dioxane/H₂O or THF/H₂O is a logical starting point. Anhydrous conditions can also be employed, particularly if substrate stability is a concern.[12] |
| Temperature | Room Temperature to 120 °C | Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 60-100 °C.[2] The optimal temperature will depend on the reactivity of the specific coupling partners. Reactions with more reactive aryl iodides may proceed at lower temperatures, while less reactive aryl chlorides may require higher temperatures and more active catalyst systems.[5] |
Troubleshooting and Considerations
-
Low Yield/No Reaction:
-
Catalyst Inactivity: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Inefficient Transmetalation: The choice of base may be suboptimal. Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
-
Steric Hindrance: If coupling with a sterically demanding partner, a catalyst system with bulky ligands (e.g., SPhos, XPhos) may be necessary.[10][13]
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It can be promoted by high temperatures and aqueous basic conditions.[1] If this is observed, consider using a boronic ester (e.g., a pinacol ester) which can be more stable, or minimizing reaction time.[14][15]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed, leading to Pd(II) species that can promote this side reaction.[1]
-
Conclusion
This compound is a valuable synthetic building block for the construction of novel, functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While a specific protocol for this reagent is not yet established in the literature, the fundamental principles of the Suzuki-Miyaura reaction provide a clear and logical path to success. By carefully selecting the catalyst, base, and solvent, and by understanding the mechanistic rationale behind these choices, researchers can confidently employ this reagent in their synthetic endeavors. The protocol and insights provided in this guide serve as a comprehensive starting point for application and further optimization.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Bastos, J. L. M., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Chen, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Shahnaz, N., & Das, P. (2015). Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki–Miyaura reaction. Applied Organometallic Chemistry. [Link]
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Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Liu, S., et al. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]
-
ResearchGate. (2019). a) Nickel‐catalyzed Suzuki–Miayura cross‐coupling reaction of amides with phenylboronic acids or boronates through N−C activation. ResearchGate. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Lee, S. H., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]
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Mills, J. L., et al. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Correia, C. A. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
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Gök, F., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
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West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Quasdorf, K. W., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]
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Wang, Y., et al. (2021). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. [Link]
-
Mata, E. G. (2013). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Chernov, S. V., et al. (2018). An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. Molecules. [Link]
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Application Notes and Protocols for Catalytic Cross-Coupling with Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the realms of pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is a frequent necessity.[2][3] The reaction's broad functional group tolerance, coupled with the stability and low toxicity of boronic acid reagents, has cemented its status as a go-to method for late-stage functionalization in drug discovery programs.[2][4]
This guide provides an in-depth exploration of catalytic systems tailored for the cross-coupling of functionalized phenylboronic acids. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of the reaction, offering insights into the rational selection of catalysts, ligands, and reaction conditions to overcome common challenges associated with electronically and sterically diverse substrates. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for both novice and experienced researchers to successfully implement these transformative reactions in their own laboratories.
The Heart of the Reaction: Understanding the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4] This catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[4][5] The reactivity of the organic halide typically follows the trend I > Br > OTf > Cl.[4]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The exact mechanism of transmetalation can be complex and is influenced by the reaction conditions.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Choosing Your Weapons: A Guide to Catalytic System Components
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, and base, tailored to the specific substrates.
Palladium Precatalysts: The Source of Activity
While Pd(0) is the active catalytic species, air-stable Pd(II) precatalysts are more commonly used due to their ease of handling.[1] These are reduced in situ to Pd(0) to initiate the catalytic cycle.
| Precatalyst | Common Name | Key Features & Applications |
| Pd(PPh₃)₄ | Tetrakis | A classical, air-sensitive Pd(0) source. Effective for simple couplings but can be less active for challenging substrates. |
| Pd(OAc)₂ | Palladium(II) Acetate | A common, air-stable Pd(II) precatalyst. Requires in situ reduction, often by phosphine ligands or other reagents in the mixture.[1] |
| PdCl₂(dppf) | An air-stable Pd(II) complex with a built-in dppf ligand. Robust and widely used for a variety of couplings. | |
| Buchwald Precatalysts | G3/G4 Palladacycles | Highly active, air-stable Pd(II) precatalysts that efficiently generate the active monoligated Pd(0) species.[2] Excellent for challenging couplings. |
| PEPPSI™ Catalysts | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Air- and moisture-stable Pd(II)-NHC complexes with broad applicability.[7] |
Ligands: The Key to Reactivity and Selectivity
The ligand plays a critical role in stabilizing the palladium center, influencing its electronic properties and steric environment. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include less reactive aryl chlorides and sterically hindered substrates.[2][4]
| Ligand Class | Examples | Characteristics & Best Use Cases |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Classical ligands, suitable for simple couplings of aryl iodides and bromides. |
| Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Buchwald ligands.[8] Highly effective for challenging substrates, including aryl chlorides and sterically hindered boronic acids. Promote both oxidative addition and reductive elimination. |
| Ferrocenylphosphines | dppf | Robust and versatile, offering good stability and activity for a broad range of substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium.[6] Particularly effective for couplings involving aryl chlorides.[6] |
The Role of the Base: Activating the Boronic Acid
The base is essential for the transmetalation step, converting the boronic acid into a more reactive boronate species.[6] The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.
| Base | Strength | Common Applications & Considerations |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely used, effective in many standard Suzuki couplings. Often used in aqueous solvent mixtures. |
| K₃PO₄ | Strong | A strong, non-nucleophilic base. Particularly effective for challenging couplings, including those with sterically hindered substrates and aryl chlorides. |
| KF, CsF | Mild | Used when base-sensitive functional groups are present. The fluoride ion is thought to play a role in activating the boronic acid. |
| Organic Bases (e.g., Et₃N, DIPEA) | Moderate | Can be used in specific cases, but inorganic bases are more common. |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step procedures for the Suzuki-Miyaura cross-coupling of various functionalized phenylboronic acids.
Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling of an Electron-Rich Phenylboronic Acid with an Aryl Bromide
Reaction: 4-Methoxyphenylboronic Acid with 4-Bromotoluene
Materials:
-
4-Methoxyphenylboronic acid
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-methoxyphenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling of an Electron-Deficient Phenylboronic Acid with an Aryl Chloride
Reaction: 4-(Trifluoromethyl)phenylboronic Acid with 4-Chlorobenzonitrile
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
4-Chlorobenzonitrile
-
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a glovebox, add 4-(trifluoromethyl)phenylboronic acid (1.5 mmol), 4-chlorobenzonitrile (1.0 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.01 mmol, 1 mol%) to a vial equipped with a stir bar.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
Navigating Challenges: Functional Group Tolerance and Troubleshooting
While the Suzuki-Miyaura coupling is known for its broad functional group tolerance, certain functionalities can pose challenges.[4]
| Functional Group | Potential Issue | Mitigation Strategy |
| Aldehydes/Ketones | Can undergo side reactions under strongly basic conditions. | Use milder bases like K₂CO₃ or KF. |
| Free Amines/Phenols | Can coordinate to the palladium center and inhibit catalysis. | Protection of the functional group may be necessary. For some systems, the reaction proceeds without protection. |
| Nitro Groups | Generally well-tolerated, but can be reduced under certain conditions. | Careful selection of catalyst and reaction conditions. |
| Esters/Amides | Generally stable, but can be hydrolyzed under harsh basic conditions. | Use of milder bases and shorter reaction times. |
| Ortho-Substituents | Steric hindrance can slow down or prevent the reaction.[9] | Use of bulky, electron-rich ligands (e.g., Buchwald ligands) and higher reaction temperatures.[9][10] |
A common side reaction, particularly with heteroaryl or electron-deficient boronic acids, is protodeboronation , where the C-B bond is cleaved by a proton source. To minimize this, one can use anhydrous conditions, carefully dried solvents, or convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. A thorough understanding of the catalytic cycle and the roles of the various reaction components empowers researchers to design robust and efficient protocols for the synthesis of complex molecules. By carefully selecting the appropriate catalyst, ligand, and base, the challenges associated with functionalized phenylboronic acids can be overcome, paving the way for new discoveries in drug development and materials science.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. [Link]
-
Valente, C., et al. (2015). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 20(8), 14587–14618. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - Scientific Reports. (2024, January 5). [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - Beilstein Journal of Organic Chemistry. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
-
Synthesis of ortho sulfonyl-substituted axially chiral biaryls and... - ResearchGate. [Link]
-
Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst - ResearchGate. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters - ACS Publications. [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. [Link]
-
Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent - Organic Chemistry Portal. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - ResearchGate. [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1 - ResearchGate. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]
-
Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions - IONiC / VIPEr. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Accounts of Chemical Research. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - ACS Publications. [Link]
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Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Application Note: A Protocol for the Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling Using 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a cornerstone in modern medicinal chemistry, appearing as a core structural element in numerous biologically active compounds and approved pharmaceuticals.[1] The ability to efficiently construct these C(sp²)–C(sp²) bonds is therefore of paramount importance in drug discovery and development. Among the array of synthetic methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4]
This application note provides a detailed protocol and technical guide for the synthesis of biaryl compounds using a specialized building block: 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid (CAS 1218790-83-0).[5][6] This reagent is designed to introduce a unique, three-dimensional scaffold combining an aromatic ring with a flexible and polar tetrahydrofurfuryl amide side chain, a feature often sought to improve physicochemical properties and explore new interactions with biological targets. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and offer practical insights to ensure successful implementation in a research setting.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[3][7] This is often the rate-determining step of the entire cycle.[3]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) is first activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[10] This boronate then exchanges its organic group (Ar²) with the halide (X) on the Pd(II) complex, resulting in a diarylpalladium(II) intermediate.[11]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7][8]
Key Reagent and Parameter Selection
The success of the coupling reaction hinges on the judicious selection of each component. The unique structure of this compound necessitates consideration of its properties alongside standard Suzuki-Miyaura parameters.
-
The Boronic Acid Reagent : this compound contains both a hydrogen-bond donor (amide N-H) and multiple acceptors (amide and ether oxygens), which may influence its solubility and interaction with the catalyst. Boronic acids are generally stable but can be susceptible to protodeboronation (replacement of the C-B bond with a C-H bond) under certain conditions, particularly with electron-deficient or some heteroaromatic systems.[12] Using a stable boronate ester form can sometimes improve yields with labile substrates.[13]
-
The Aryl Halide Partner : The reactivity of the aryl halide (Ar-X) coupling partner follows the general trend of C-I > C-Br > C-OTf >> C-Cl.[11] While aryl iodides and bromides are highly effective, the coupling of more cost-effective but less reactive aryl chlorides often requires more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[10][11]
-
Palladium Catalyst and Ligand : A combination of a palladium precursor and a phosphine ligand is typically used. Common precursors include Pd(OAc)₂ and Pd₂(dba)₃.[7][10] The ligand stabilizes the Pd(0) species and modulates its reactivity. For general applications, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be used directly. For more challenging couplings, specialized biarylphosphine ligands like SPhos or JohnPhos are highly effective.[9][11]
-
Base : The base is crucial for activating the boronic acid.[10] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for many systems.[9] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for less reactive substrates or to accelerate the reaction.[9][11]
-
Solvent System : A mixture of an organic solvent and water is often employed to dissolve the organic substrates, the palladium complex, and the inorganic base.[14] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[9][15] Proper degassing of the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a 0.5 mmol scale.
Reagents and Materials
| Compound | Abbreviation | MW ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| Aryl Bromide | Ar-Br | - | 1.0 | - | 0.50 |
| 3-((THF-2-YL)methylcarbamoyl)phenylboronic acid | Boronic Acid | 249.08 | 1.2 | 149.4 | 0.60 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 17.3 | 0.015 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | 172.8 | 1.25 |
| 1,4-Dioxane | - | - | - | 4.0 mL | - |
| Deionized Water | H₂O | - | - | 1.0 mL | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv.), this compound (149.4 mg, 0.60 mmol, 1.2 equiv.), potassium carbonate (172.8 mg, 1.25 mmol, 2.5 equiv.), and Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.
Safety and Hazard Considerations
-
Palladium Catalysts : Palladium compounds, particularly finely divided ones, can be pyrophoric. Handle in an inert atmosphere where possible. Avoid inhalation of dust.[18]
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[18]
-
Thermal Hazards : While generally safe on a lab scale, Suzuki-Miyaura couplings can be exothermic. Caution should be exercised during scale-up, and a thermal hazard assessment is recommended for manufacturing processes.[19][20]
-
Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues, in accordance with institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvents. | Use a fresh bottle of catalyst. Ensure the reaction setup is rigorously purged with inert gas and use freshly degassed solvents. |
| Low reaction temperature or insufficient time. | Increase the temperature (e.g., to 100-110 °C for dioxane) or allow the reaction to run for a longer period (e.g., 24 hours). | |
| Protodeboronation | Presence of excess water or protic sources; Base may be too strong/weak. | Ensure solvents are appropriately dried if necessary (though some water is required). Screen different bases (e.g., K₃PO₄, CsF).[16] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species that promote this side reaction. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.[16] |
| Difficult Purification | Close-running impurities or byproducts. | Optimize the chromatography solvent system. Consider a different purification method, such as recrystallization or preparative HPLC if necessary. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molinaro, C., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis of Biaryls via Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments. [Link]
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Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
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MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
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ResearchGate. (2020). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. [Link]
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NIH. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. [Link]
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ResearchGate. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
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ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
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NIH. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. (2004). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
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ACS Publications. (2022). Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. [Link]
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ResearchGate. (2012). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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MDPI. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Application Notes & Protocols: Palladium Catalysts for Suzuki Reactions Involving Sterically Hindered Boronic Acids
Introduction: Navigating the Challenges of Steric Encumbrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] However, when moving towards the synthesis of complex, sterically congested molecules, such as multi-ortho-substituted biaryls, significant challenges arise. Steric hindrance, particularly from bulky substituents on the boronic acid coupling partner, can dramatically impede the key steps of the catalytic cycle, leading to low yields and sluggish reaction rates.[4][5] This guide provides an in-depth exploration of catalyst systems and protocols specifically designed to overcome these steric challenges, enabling researchers to confidently construct sterically demanding biaryl structures.
The Mechanistic Hurdles of Steric Hindrance
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Steric hindrance on the boronic acid primarily impacts the transmetalation and reductive elimination steps.
-
Transmetalation: This step requires the formation of a boronate species, facilitated by a base, which then transfers its organic moiety to the palladium center.[8][9] Bulky groups on the boronic acid can sterically clash with the ligands on the palladium complex, slowing down this crucial transfer.
-
Reductive Elimination: The final step, where the two organic fragments are coupled and the Pd(0) catalyst is regenerated, can also be hindered.[10] The formation of the new C-C bond requires the two bulky groups to be in close proximity on the palladium center, a conformation that can be energetically unfavorable.
To address these challenges, catalyst systems have been developed that feature bulky, electron-rich ligands. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium center, which is crucial for facilitating both the oxidative addition of the aryl halide and the subsequent challenging transmetalation and reductive elimination steps with sterically demanding substrates.[10][11][12]
Recommended Catalyst Systems for Sterically Hindered Couplings
The choice of catalyst is paramount for successful Suzuki reactions with sterically hindered boronic acids. Below are classes of palladium catalysts that have demonstrated exceptional performance in this area.
Palladium Catalysts with Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
Ligands developed by the Buchwald group are renowned for their effectiveness in challenging cross-coupling reactions.[2][13] For sterically hindered substrates, ligands such as SPhos and XPhos are highly recommended.[13] These biaryl phosphine ligands possess the requisite steric bulk and electron-donating properties to stabilize the palladium center and promote the catalytic cycle.[10][12]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Its dimethoxy substituents contribute to its electron-rich character, while the dicyclohexylphosphino group provides significant steric bulk. SPhos-based catalysts have shown unprecedented reactivity and stability in Suzuki-Miyaura couplings.[2][14]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The triisopropyl groups on the biphenyl backbone provide even greater steric hindrance, making XPhos particularly effective for coupling extremely hindered aryl halides and boronic acids.[2][13]
Palladium-N-Heterocyclic Carbene (NHC) Complexes (PEPPSI Catalysts)
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They form highly stable and reactive palladium complexes. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly noteworthy for their air and moisture stability, making them user-friendly.[15][16]
-
PEPPSI™-IPr (palladium(II) dichloride): This commercially available precatalyst is highly reactive and shows broad applicability in cross-coupling reactions, including those with sterically hindered substrates.[15][16][17] The bulky diisopropylphenyl groups on the NHC ligand are crucial for its high catalytic activity.[17]
-
PEPPSI™-IPentAn: A more recent development, this catalyst features a combination of an acenaphthyl backbone and isopentyl groups, providing a unique "bulky yet flexible" steric profile that has proven effective for the synthesis of sterically hindered biaryls, even when performed in air.[18]
Palladacycle Catalysts
Palladacycles are pre-activated catalyst systems where the palladium is part of a cyclic structure with the ligand.[1] They are known for their high activity and stability, often requiring very low catalyst loadings.[1] Certain palladacycles, particularly those with bulky imine or phosphine ligands, have shown promise in Suzuki couplings of hindered substrates.[1]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of selected catalyst systems for the Suzuki-Miyaura coupling of a sterically hindered boronic acid with various aryl halides.
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2,4,6-Triisopropylbromobenzene | K₃PO₄ | Toluene | 100 | 12 | 96 | [14] |
| Pd₂(dba)₃ / XPhos | 2-Methyl-4,6-di-tert-butylbromobenzene | K₃PO₄ | Toluene | 100 | 14 | 86 | [14] |
| PEPPSI™-IPr | 2,6-Dimethylchlorobenzene | K₂CO₃ | THF | 60 | 18 | >95 | [15] |
| Acenaphthoimidazolylidene Pd Complex | 2-Bromo-1,3,5-trimethylbenzene | t-BuOK | Dioxane | 80 | 2 | >99 | [19] |
| Pd/BI-DIME | 2-Bromo-1,3-dimethoxybenzene | K₃PO₄ | Toluene | 110 | 12 | 95 | [20][21] |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl halide with a sterically hindered boronic acid, using a Pd/Buchwald ligand system.
Materials:
-
Sterically hindered aryl halide (1.0 mmol, 1.0 equiv)
-
Sterically hindered arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%)
-
Buchwald ligand (e.g., SPhos or XPhos, 0.012-0.06 mmol, 1.2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane, 5-10 mL)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, and base.
-
Rationale: A dry, oxygen-free environment is crucial to prevent catalyst deactivation and side reactions such as protodeboronation of the boronic acid.[6]
-
-
Catalyst Addition: To the flask, add the palladium precatalyst and the phosphine ligand.
-
Rationale: The ligand to palladium ratio is critical and may require optimization. A slight excess of ligand is often beneficial.
-
-
Solvent Addition and Degassing: Add the anhydrous solvent to the flask. Seal the vessel and thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen is essential for the stability and activity of the Pd(0) catalyst.[16]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Rationale: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates. Microwave irradiation can also be employed to accelerate the reaction.[19]
-
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
The Catalytic Cycle in Detail
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key roles of the bulky ligand and base.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Protodeboronation of the boronic acid. | 1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., t-BuOK, Cs₂CO₃).[19][22]3. Increase the reaction temperature or use microwave heating.4. Use boronate esters (e.g., neopentyl glycol or pinacol esters) which can be more stable.[23] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination.2. Inefficient transmetalation. | 1. Improve degassing procedures.2. Optimize the base and solvent system. |
| Protodeboronation | 1. Presence of water or protic impurities.2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents.2. Convert the boronic acid to a more stable boronate ester.[23] |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered boronic acids, while challenging, is a highly achievable transformation with the appropriate selection of catalyst, ligands, and reaction conditions. The use of palladium catalysts bearing bulky, electron-rich phosphine or N-heterocyclic carbene ligands is critical to overcoming the steric barriers inherent in these reactions. By understanding the mechanistic nuances and carefully optimizing the reaction parameters as outlined in this guide, researchers can effectively synthesize complex, multi-ortho-substituted biaryls, which are valuable structures in drug discovery, materials science, and natural product synthesis.
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
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Bellina, F., & Cauteruccio, S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(15), 1533-1563. [Link]
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572-13577. [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
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Lei, P., An, J., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3818-3825. [Link]
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Lu, D.-D., He, X.-X., & Liu, F.-S. (2020). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. The Journal of Organic Chemistry, 85(1), 558-566. [Link]
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Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. ResearchGate. [Link]
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Meringdal, J. W., & Menche, D. (2022). Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction parameters, and ligand influences: A review. Beilstein Journal of Organic Chemistry, 18, 136-183. [Link]
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Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078-15087. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
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Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 43-46. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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[IPr–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. ResearchGate. [Link]
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Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 21. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Notes and Protocols: Understanding Solvent Effects on the Reactivity of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Introduction
3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is a multifaceted molecule of interest in contemporary drug discovery and organic synthesis. Its structure is characterized by three key functional domains: a phenylboronic acid moiety, a central carbamoyl linker, and a terminal tetrahydrofuran (THF) ring.[1] The phenylboronic acid group is a versatile functional handle, most notably for its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3][4] The carbamoyl group, an amide, introduces a degree of rigidity and specific hydrogen bonding capabilities.[5] The THF moiety, a cyclic ether, can influence solubility and potentially interact with metal catalysts.[6][7]
The reactivity of this molecule, and consequently its utility in synthetic applications, is profoundly influenced by the choice of solvent. Solvents not only solubilize reactants but also mediate reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.[8][9] Understanding these solvent effects is paramount for reaction optimization, ensuring high yields, and controlling selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical considerations of solvent effects on the reactivity of this compound.
Physicochemical Properties and Solvent Interactions
The solubility of this compound is dictated by the interplay of its functional groups. The phenylboronic acid group can engage in hydrogen bonding and has some solubility in polar organic solvents.[2] The carbamoyl linker is also polar and can act as both a hydrogen bond donor and acceptor.[5] The THF ring, while containing a polar ether linkage, also possesses significant nonpolar character due to its hydrocarbon backbone.[10][11]
Consequently, the molecule is expected to exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and THF itself, as well as in polar protic solvents like alcohols (e.g., methanol, ethanol). Its solubility is likely to be poor in nonpolar solvents such as hexanes and carbon tetrachloride.[2]
Key Solvent-Molecule Interactions:
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the boronic acid hydroxyl groups and the carbamoyl N-H and C=O groups. This can influence the acidity of the boronic acid and the nucleophilicity of the amide.
-
Dipole-Dipole Interactions: Polar aprotic solvents will interact with the polar C-B, C=O, and C-O bonds within the molecule.
-
Lewis Acid-Base Interactions: The boronic acid is a Lewis acid and can interact with Lewis basic solvents.[12] The ether oxygen of the THF moiety can also act as a Lewis base.
Key Reactivities and Anticipated Solvent Effects
The reactivity of this compound is primarily centered around the boronic acid functionality. The following sections detail key reactions and the expected influence of solvents.
Suzuki-Miyaura Cross-Coupling
This is one of the most important reactions of arylboronic acids, forming a new carbon-carbon bond.[3][4] The reaction mechanism involves several steps, each of which can be influenced by the solvent.[3]
Solvent Effects on Suzuki-Miyaura Coupling:
-
Transmetalation: This key step involves the transfer of the aryl group from boron to the palladium catalyst. It is generally promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of solvent can influence the solubility and efficacy of the base. Aprotic polar solvents like DMF, dioxane, and THF are commonly used.
-
Catalyst Solubility and Stability: The palladium catalyst must remain soluble and active throughout the reaction. The solvent can coordinate to the metal center, influencing its reactivity.
-
Reaction Rate: The overall reaction rate can be significantly affected by the solvent's polarity and ability to stabilize charged intermediates in the catalytic cycle.[13]
Esterification with Diols
Boronic acids reversibly form cyclic esters with 1,2- and 1,3-diols.[12][14] This reaction is often used for the protection of diols or for the creation of sensors for saccharides.[12]
Solvent Effects on Esterification:
-
Equilibrium Position: The formation of the boronic ester is an equilibrium process. The removal of water, a byproduct, drives the reaction forward. Solvents that allow for the azeotropic removal of water (e.g., toluene) are often employed.[2]
-
Kinetics: The rate of esterification can be pH-dependent, and the solvent can influence the apparent pKa of the boronic acid.[15] Recent studies suggest that the condensation may proceed through the neutral boronic acid, implying that reaction rates could be inversely proportional to pH in some cases.[15] A recent publication highlights the ongoing efforts to fully elucidate the solvent dependence of boronic acid-diol condensations.[14]
Oxidation to Phenols
Arylboronic acids can be oxidized to the corresponding phenols, a transformation known as ipso-hydroxylation.[16][17] Common oxidants include hydrogen peroxide and sodium perborate.[16]
Solvent Effects on Oxidation:
-
Oxidant Reactivity: The solvent can affect the stability and reactivity of the oxidizing agent.
-
Reaction Pathway: The mechanism of oxidation can be influenced by the solvent. For instance, in some systems, protic solvents have been shown to be more efficient.[16][18] The nucleophilicity of the solvent may also play a role.[18]
-
Side Reactions: Solvents can promote or suppress side reactions. For example, in the presence of a nucleophilic solvent, competitive reactions may occur.
Protocols for Investigating Solvent Effects
To systematically study the influence of solvents on the reactivity of this compound, a well-defined kinetic study is essential. The following protocol outlines a general approach using a model Suzuki-Miyaura cross-coupling reaction, which can be monitored by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the reaction rate constant for the Suzuki-Miyaura coupling of this compound with a model aryl halide in a range of solvents.
Materials:
-
This compound
-
4-Bromoanisole (model aryl halide)
-
Palladium(II) acetate (catalyst precursor)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Anhydrous solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile, THF, Methanol)
-
Internal standard (e.g., decane)
-
HPLC system with a suitable column (e.g., C18)
-
Reaction vials and magnetic stir bars
Experimental Workflow:
Caption: Generalized Suzuki-Miyaura catalytic cycle, highlighting steps influenced by the solvent.
Conclusion
The choice of solvent is a critical parameter in dictating the reactivity of this compound. A systematic investigation of solvent effects, as outlined in this guide, is essential for optimizing reaction conditions in both research and process development settings. By understanding the interplay between the solvent and the unique structural features of this molecule, researchers can harness its full synthetic potential. The protocols and conceptual frameworks provided herein serve as a robust starting point for such investigations.
References
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Wikipedia. Phenylboronic acid. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]
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Wikipedia. Boronic acid. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
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(4-Carbamoylphenyl)boronic acid. PMC - PubMed Central. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). [Link]
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Influence of Tetrahydrofuran on Reactivity, Aggregation, and Aggregate Structure of Dimethylcuprates in Diethyl Ether. Journal of the American Chemical Society. [Link]
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Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances. [Link]
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The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]
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Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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On the design of optimal computer experiments to model solvent effects on reaction kinetics. RSC. [Link]
-
Pivotal Role of (E)-3-Carbamoyl-1-propenylboronic Acid in the Combination of Suzuki-Miyaura Coupling and Enzyme Reactions: Synthesis of (3E,5E)- and (3E,5Z)-6-Phenyl-3,5-hexadienoic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]
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Chemistry Of Boronic Esters. AA Blocks. [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
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Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate. [Link]
-
Hydroxylation of phenylboronic acid reaction. ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
How to study a solvent's effect on the rate of reaction? ResearchGate. [Link]
-
Preparative scale conjunctive coupling of a carbamoyl chloride and transformations of the reaction product. ResearchGate. [Link]
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3-(p-Tolylcarbamoyl)phenylboronic acid. PubChem. [Link]
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(4-Carbamoylphen-yl)boronic acid. PubMed. [Link]
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Tetrahydrofuran-2-ylboronic acid. PubChem. [Link]
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Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]
-
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. [Link]
-
Ipso-hydroxylation of phenylboronic acid in different solvents. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]
-
Tetrahydrofuran. PubChem. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
3-Formylfuran-2-boronic acid. PubChem. [Link]
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- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
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- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Use of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic Acid for the Development of Potent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini, Ph.D.
Introduction: The Convergence of a Privileged Warhead and a Versatile Scaffold
Boronic acids represent a cornerstone in modern medicinal chemistry, particularly in the design of enzyme inhibitors. Their unique ability to act as transition-state analogs, forming reversible covalent bonds with nucleophilic residues like serine in enzyme active sites, has led to the development of powerful therapeutics, including the proteasome inhibitor Bortezomib.[1][2] The core of this reactivity lies in the electrophilic boron atom, which readily accepts electron pairs from catalytic residues to form a stable tetrahedral intermediate, effectively halting the catalytic cycle.[3][4]
This guide focuses on a specific, rationally designed boronic acid derivative: 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid . This molecule is an exemplary tool compound, integrating three key structural motifs:
-
The Phenylboronic Acid "Warhead": The primary pharmacophore responsible for covalent interaction with the target enzyme.
-
The Metacarbonylphenyl Linker: A rigid scaffold that correctly orients the other functional groups for optimal binding within an enzyme's active site.
-
The (Tetrahydrofuran-2-YL)methyl Side Chain: A specificity and property-modulating element. The tetrahydrofuran (THF) ring is a common motif in FDA-approved pharmaceuticals, valued for its ability to improve solubility, act as a hydrogen bond acceptor, and confer favorable pharmacokinetic properties.[5]
This document provides a comprehensive overview of the mechanistic basis for this inhibitor class, detailed protocols for its synthesis and characterization, and a methodology for evaluating its efficacy as an enzyme inhibitor.
Part 1: Mechanistic Rationale and Design Principles
The Boronic Acid-Serine Covalent Interaction
The inhibitory power of boronic acids against serine proteases, β-lactamases, and other serine hydrolases stems from their ability to mimic the tetrahedral transition state of substrate hydrolysis.[6][7] The catalytic serine residue in the enzyme's active site acts as a nucleophile, attacking the electron-deficient boron atom. This results in the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme in an inhibited state.[8][9]
The equilibrium between the trigonal boronic acid and the tetrahedral boronate complex is pH-dependent and is significantly shifted towards the complex upon binding in the constrained environment of the active site.[1][10]
The Role of the Tetrahydrofuran (THF) Moiety
While the boronic acid provides the covalent "anchor," the distal side chain dictates specificity and drug-like properties. The THF moiety in this compound is not merely a spectator. As a saturated oxygen heterocycle, it imparts several advantageous features:
-
Improved Aqueous Solubility: Compared to purely hydrophobic or aromatic side chains, the polar ether oxygen enhances solubility, which is critical for biological assays and bioavailability.
-
Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, forming key interactions with residues in the enzyme's binding pocket, thereby increasing affinity and selectivity.
-
Metabolic Stability: Saturated rings like THF are often more resistant to metabolic degradation than other functional groups.[11]
-
Conformational Flexibility: The non-planar structure of the THF ring can allow the side chain to adopt an optimal conformation to fit within a specific binding pocket.
Part 2: Synthesis and Experimental Protocols
The synthesis of the target inhibitor is achieved through a standard amide coupling reaction. To prevent side reactions, the boronic acid is first protected as a pinacol ester.
Sources
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
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- 4. journals.asm.org [journals.asm.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when using this sterically hindered and functionally complex building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
The structure of this boronic acid presents unique challenges due to the presence of a bulky, flexible N-alkyl substituent and an amide moiety. These features can influence the reaction's kinetics and lead to common issues such as low yields, catalyst deactivation, and competing side reactions. This guide offers a structured approach to troubleshooting these problems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the coupling of this specific boronic acid, presented in a question-and-answer format.
Q1: I am observing very low or no yield of my desired product, with most of my starting material remaining. What is the likely cause?
A1: This issue typically points to a failure in one of the fundamental steps of the catalytic cycle, often due to the steric hindrance of the boronic acid.
The Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A stall in the reaction suggests a high activation barrier at one of these stages.
Possible Causes & Recommended Actions:
-
Inactive Catalyst System: A Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[2]
-
Solution: Consider starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. However, for sterically demanding substrates, modern catalyst systems are often more effective. Use a robust pre-catalyst like an XPhos or SPhos G3/G4 palladacycle, which are designed for rapid activation and high stability.[3]
-
-
Inefficient Oxidative Addition: This step is more dependent on your aryl halide partner. If you are using an electron-rich or sterically hindered aryl chloride, this step can be slow.
-
Slow Transmetalation: This is the most probable bottleneck when using this compound. The bulky THF-amide group can sterically impede the approach of the boronate to the palladium center. The base is critical for activating the boronic acid to a more nucleophilic "ate" complex to facilitate this step.[7]
-
Solution A (Base Optimization): Switch to a stronger, non-nucleophilic base. While K₂CO₃ is common, it may be insufficient. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for hindered couplings as they more readily form the active boronate species.[8][9] Ensure the base is finely powdered to maximize surface area.
-
Solution B (Solvent System): The choice of solvent can dramatically affect solubility and reaction rates.[10] A mixture of a non-polar solvent with a polar, protic co-solvent (e.g., dioxane/water, THF/water) can improve the solubility of the base and the boronate salt, accelerating transmetalation.[8] For particularly stubborn cases, polar aprotic solvents like DMF or NMP can be effective, but monitor for side reactions.[11]
-
Solution C (Increase Temperature): Increasing the reaction temperature provides the energy to overcome the activation barrier.[12] If you are running the reaction at 80 °C, try increasing to 100-110 °C.
-
Q2: My reaction is producing significant side products, primarily protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common decomposition pathway for boronic acids, especially under harsh basic conditions. [13]
Possible Causes & Recommended Actions:
-
Harsh Basic Conditions: The combination of a strong base, water, and elevated temperature can hydrolyze the carbon-boron bond.[13]
-
Solution A (Use Milder Bases): If your coupling partner is reactive (e.g., an aryl iodide or electron-deficient bromide), you may be able to use a milder base like potassium fluoride (KF).[7]
-
Solution B (Protect the Boronic Acid): Convert the boronic acid to a more stable derivative prior to coupling. Boronate esters, such as pinacol (BPin) or MIDA esters, are significantly more resistant to protodeboronation.[2][14] MIDA boronates are particularly useful for slow, challenging couplings as they release the boronic acid slowly under the reaction conditions.
-
Solution C (Anhydrous Conditions): While counterintuitive for many Suzuki protocols, for highly sensitive substrates, strictly anhydrous conditions can suppress protodeboronation. This requires specific bases like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF or Toluene.[8]
-
-
Homocoupling of the Boronic Acid: The formation of a biaryl from two molecules of your boronic acid is another common side reaction.
-
Cause: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic cycle that consumes the boronic acid.[2]
-
Solution: Ensure your reaction mixture is rigorously degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[8] Using a well-defined Pd(0) source or a modern pre-catalyst can also minimize the Pd(II) species that promote homocoupling.[2]
-
Diagnostic Workflow for Low Yields
To systematically diagnose issues, follow this logical workflow.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Frequently Asked Questions (FAQs)
-
Q1: What are the best general starting conditions for this boronic acid?
-
Q2: How does the amide functional group interfere with the reaction?
-
A: The amide itself is generally stable under Suzuki conditions. However, the N-H proton can be deprotonated by very strong bases, and the carbonyl oxygen could potentially coordinate to the palladium center, although this is less common with the highly effective phosphine ligands that are typically used. The primary impact of the amide group is its contribution to the overall steric bulk of the molecule.
-
-
Q3: Is it necessary to use a ligand with the palladium source?
Optimized Experimental Protocols
Protocol A: Standard Coupling with an Aryl Bromide
This protocol is optimized for coupling with a moderately reactive aryl bromide (e.g., 4-bromoanisole).
-
Vial Preparation: To a dry reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial. For convenience, an air-stable precatalyst like SPhos Pd G3 (2 mol%) can be added directly as a solid.
-
Degassing: Seal the vial with a septum cap. Purge the vial with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, concentration 0.1 M relative to the aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Challenging Coupling with an Aryl Chloride
This protocol is designed for less reactive or sterically hindered aryl chlorides.
-
Vial Preparation: Follow step 1 from Protocol A, but use cesium carbonate (Cs₂CO₃, 2.0 equiv.) as the base.
-
Catalyst Addition: Use a high-performance, air-stable precatalyst designed for activating aryl chlorides, such as XPhos Pd G3 (2-4 mol%). Add it directly to the vial as a solid under a positive pressure of inert gas.
-
Degassing: Follow step 3 from Protocol A.
-
Solvent Addition: Use an anhydrous solvent like THF or Toluene.
-
Reaction: Heat the reaction to a higher temperature, typically 110 °C. These reactions may require longer times (12-24 hours).
-
Workup & Purification: Follow steps 6 and 7 from Protocol A.
Catalytic Cycle and Failure Points
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights where issues can arise, particularly with challenging substrates.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points.
Summary Tables for Condition Screening
Table 1: Recommended Catalyst/Ligand Combinations
| Aryl Halide Partner | Primary Recommendation | Secondary Option | Rationale |
| Aryl Iodide | Pd(PPh₃)₄ | PdCl₂(dppf) | Highly reactive; does not require a highly specialized ligand. |
| Aryl Bromide | SPhos Pd G3 | Pd₂(dba)₃ / SPhos | Good balance of reactivity and stability. SPhos is excellent for general-purpose, hindered couplings.[5] |
| Aryl Chloride | XPhos Pd G3/G4 | AntPhos / Pd₂(dba)₃ | Requires a highly active, electron-rich, and bulky ligand to facilitate the difficult oxidative addition step.[3][6] |
| Aryl Triflate | Buchwald Ligands (SPhos, XPhos) | Pd(OAc)₂ / PCy₃ | Reactivity is similar to bromides but can be sensitive to ligand choice. |
Table 2: Guide to Base and Solvent Selection
| Base | Common Solvents | Strengths | Weaknesses |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard, inexpensive. | Often too weak for sterically hindered substrates.[9] |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Excellent for hindered couplings, good solubility in aqueous mixtures.[8] | Can be hygroscopic. |
| Cs₂CO₃ | THF, Dioxane, Toluene | Very strong base, highly effective for activating boronic acids.[15] | More expensive, can promote side reactions if not used carefully. |
| KF | THF, Dioxane | Mild, useful for base-sensitive functional groups.[7] | May not be strong enough for challenging couplings. |
References
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing protodeboronation of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Welcome to the technical support guide for 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing its degradation via protodeboronation.
Introduction: Understanding the Challenge
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction is a significant concern in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid starting material and generates an inactive arene byproduct, leading to reduced yields and purification challenges.[1][2]
The stability of any given arylboronic acid, including this compound, is highly dependent on factors such as pH, temperature, solvent, and the presence of catalysts.[1] This guide will walk you through the mechanisms, preventative measures, and analytical methods to ensure the integrity of your compound throughout your experimental workflow.
Section 1: Frequently Asked Questions (FAQs) about Protodeboronation
Q1: What exactly is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, where the C–B(OH)₂ bond is broken and replaced by a C–H bond.[1] For your compound, this means the conversion of this compound to N-((Tetrahydrofuran-2-yl)methyl)benzamide. This is problematic because it represents a direct loss of your active coupling partner, leading to lower yields of the desired product and the formation of a significant byproduct that may complicate purification.
Q2: How does pH influence the rate of protodeboronation?
A2: The effect of pH is critical and complex. The stability of arylboronic acids is generally highest at a neutral pH.[1]
-
Acidic Conditions: Acid-catalyzed protodeboronation can occur, where a proton source directly attacks the carbon-boron bond.[1][2][3]
-
Basic Conditions: Base-catalyzed protodeboronation is often more significant in the context of cross-coupling reactions. High pH (typically >10) promotes the formation of the anionic tetrahedral boronate species ([ArB(OH)₃]⁻).[1][4] This boronate form is more electron-rich and can be more susceptible to protonolysis by water or other protic sources, especially for electron-deficient arylboronic acids.[1][5][6]
Q3: My compound is a 3-substituted phenylboronic acid. How does the substituent affect its stability?
A3: The electronic nature of substituents on the phenyl ring plays a major role. The 3-((Tetrahydrofuran-2-YL)methylcarbamoyl) group is moderately electron-withdrawing. While both electron-donating and electron-withdrawing groups can be susceptible, highly electron-deficient arylboronic acids are known to be particularly unstable under the basic conditions often required for Suzuki-Miyaura coupling.[5][7] It is crucial to carefully control the reaction conditions to minimize this decomposition pathway.
Q4: Can my choice of catalyst or reaction temperature accelerate protodeboronation?
A4: Yes. While the primary role of a palladium catalyst is to facilitate the desired cross-coupling, it can also inadvertently promote protodeboronation.[8] Efficient catalyst systems that promote rapid catalytic turnover are beneficial as they increase the rate of the productive reaction, thereby outcompeting the undesired protodeboronation.[1] Higher temperatures generally accelerate all reactions, including protodeboronation. Therefore, using a highly active catalyst that allows for lower reaction temperatures can be a key strategy for mitigation.[9]
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides a structured approach to diagnosing and solving issues related to the protodeboronation of your compound.
Issue 1: Low Yields and Presence of N-((Tetrahydrofuran-2-yl)methyl)benzamide Byproduct in Suzuki-Miyaura Coupling.
This is the classic symptom of protodeboronation. Follow this diagnostic workflow to pinpoint the cause.
Caption: Fig 1. Troubleshooting workflow for protodeboronation.
Solutions & Protocols
1. Proper Storage and Handling
Boronic acids are sensitive to atmospheric moisture and oxygen.[10][11] Improper storage is a common source of degradation before the experiment even begins.
-
Recommended Storage Protocol:
-
Container: Store this compound in a tightly sealed, opaque container. High-density polyethylene (HDPE) or glass containers are suitable.[12]
-
Atmosphere: For long-term storage, flush the container with an inert gas (Argon or Nitrogen) before sealing to displace air and moisture.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
Environment: Keep away from excessive heat and humidity.[12][13]
-
2. Reaction Condition Optimization
If storage is correct, the issue likely lies within your reaction setup.
| Parameter | Problem | Recommended Solution | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) in protic solvents can rapidly degrade the boronic acid. | Use a weaker, anhydrous base such as K₃PO₄, Cs₂CO₃, or KOAc.[9] | These bases are effective in activating the boronic acid for transmetalation but are less harsh, reducing the rate of base-catalyzed protodeboronation.[4] |
| Solvent | Presence of water or protic solvents (e.g., alcohols) provides a proton source for the side reaction. | Use anhydrous, aprotic solvents like dioxane, 2-MeTHF, or toluene.[9] Ensure solvents are properly dried before use. | Eliminating the proton source is the most direct way to inhibit protodeboronation.[1] |
| Temperature | High reaction temperatures (>80 °C) accelerate decomposition. | Use a high-activity palladium precatalyst (e.g., one with a biarylphosphine ligand like SPhos or XPhos) that allows the reaction to proceed efficiently at lower temperatures (e.g., RT to 60 °C).[14] | A more active catalyst speeds up the desired Suzuki coupling, allowing it to outcompete the temperature-dependent degradation pathway.[14] |
| Degassing | Oxygen can contribute to oxidative degradation pathways. | Thoroughly degas the reaction mixture before heating using a repeated vacuum/inert gas backfill cycle (at least 3 times). | Removing dissolved oxygen minimizes oxidative side reactions that can consume the boronic acid and deactivate the catalyst.[11] |
3. Advanced Strategy: Slow-Release of the Boronic Acid
For particularly challenging couplings where protodeboronation remains an issue, converting the boronic acid to a more stable derivative can be highly effective.[15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are resistant to degradation on the benchtop.[8] Under specific Suzuki coupling conditions (e.g., using K₃PO₄ in aqueous dioxane), they hydrolyze slowly to release the active boronic acid into the reaction mixture at a controlled rate.[8][15] This "slow-release" strategy keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its decomposition while still allowing the desired cross-coupling to occur.[8][14][15]
Caption: Fig 2. Slow-release concept using MIDA boronates.
Section 3: Analytical Methods for Detection and Quantification
To effectively troubleshoot, you must be able to accurately detect and quantify the extent of protodeboronation.
Q5: How can I monitor the purity of my starting material and the progress of my reaction?
A5: A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis.
-
Protocol: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve four key components:
-
This compound (Starting Material)
-
Your coupling partner (e.g., aryl halide)
-
The desired cross-coupled product
-
N-((Tetrahydrofuran-2-yl)methyl)benzamide (Protodeboronation byproduct)
-
-
Detection: Use a UV detector at a wavelength where all aromatic compounds absorb (e.g., 254 nm). By running a standard of the protodeboronated byproduct, you can create a calibration curve to quantify its formation relative to the consumption of starting material. A specialized post-column derivatization method using alizarin can also achieve selective fluorescence detection of boronic acids.[16]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Excellent for qualitative assessment.
-
Procedure: Before starting your reaction, take a high-quality ¹H NMR spectrum of your boronic acid in a dry, deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The protodeboronated byproduct will lack the characteristic signals associated with the boronic acid moiety and will instead show a clean aromatic spectrum corresponding to the benzamide derivative. The appearance of these new signals in your starting material indicates degradation during storage.
-
-
Mass Spectrometry (LC-MS): Useful for confirming the identity of the byproduct. The mass of the protodeboronated species will correspond to the molecular weight of the parent arene.
By implementing these storage, handling, and experimental strategies, you can significantly mitigate the risk of protodeboronation and improve the efficiency and reproducibility of your synthetic work with this compound.
References
-
Al-Zoubi, R. M. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
- Halliwell, D. G. (Ed.). (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Retrieved from [Link]
- Thomas, S. P., & Aggarwal, V. K. (2011).
-
Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
-
Reddit. (2022). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009).
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. [PDF] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar [semanticscholar.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. laballey.com [laballey.com]
- 13. borax.com [borax.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid . This boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, the unique structural features of this reagent—specifically its polarity derived from the amide and tetrahydrofuran (THF) moieties—can introduce challenges in downstream purification.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, ensuring the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this boronic acid?
A1: After a typical Suzuki-Miyaura reaction, your crude product mixture is likely to contain several components besides your desired biaryl product.[1] The most common impurities are:
-
Unreacted Starting Materials: Excess this compound and the aryl halide coupling partner.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2][3] Boronic acid homocoupling is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without complete reduction to the active Pd(0) species.[2][3][4]
-
Protodeboronation Product: The starting boronic acid where the B(OH)₂ group has been replaced by a hydrogen atom. This side reaction is often catalyzed by the base and trace water present in the reaction.[5]
-
Residual Palladium Catalyst: Often precipitates as palladium black or remains in solution complexed with ligands.[1]
-
Ligand-Related Byproducts: For example, if triphenylphosphine (PPh₃) is used, triphenylphosphine oxide (TPPO) will be a major byproduct.
-
Boroxines: Cyclic anhydrides formed from the dehydration of three boronic acid molecules. These are in equilibrium with the boronic acid and can complicate analysis.[3][6]
Q2: The unreacted boronic acid is co-eluting with my product on silica gel. How can I remove it?
A2: This is a frequent issue, as both the starting boronic acid and many coupled products can be quite polar. You have several effective strategies:
-
Aqueous Basic Wash (Liquid-Liquid Extraction): This is the most common and effective first step. Boronic acids are weakly acidic and will deprotonate in a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) to form a water-soluble boronate salt.[7][8][9] The salt partitions into the aqueous layer, while your (typically less acidic) desired product remains in the organic layer. This method is highly effective for removing the bulk of the unreacted boronic acid before chromatography. See Protocol 1 for a detailed procedure.
-
Scavenger Resins: For more stubborn cases or high-purity requirements, scavenger resins are an excellent choice. Resins functionalized with diol or N-methyldiethanolamine groups form stable cyclic complexes with boronic acids.[7] You can either stir the resin with your crude product solution or pass the solution through a cartridge containing the resin. The boronic acid is sequestered, and the purified product is recovered by filtration.
-
Chromatography on a Different Stationary Phase: Boronic acids interact strongly with the acidic silanol groups on standard silica gel, which can cause tailing and co-elution.[10][11] Consider using neutral alumina for column chromatography, which may alter the elution profile sufficiently to achieve separation.[7]
Q3: My main impurity is the homocoupled byproduct of the boronic acid. How do I prevent its formation and remove it?
A3: Preventing homocoupling is always preferable to removing it, as the byproduct often has polarity and solubility very similar to the desired product.
Prevention:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting boronic acid homocoupling.[4][12] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles for highly sensitive reactions.[12]
-
Use a Pd(0) Catalyst: Pd(II) precatalysts (like Pd(OAc)₂) must be reduced in situ to the active Pd(0) state. This reduction process can consume the boronic acid, leading to homocoupling.[3] Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can minimize this side reaction.[12]
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[13]
Removal:
-
Careful Column Chromatography: This is the most common removal method. You will likely need to screen various solvent systems and may require a long column or a shallow gradient to resolve two compounds with similar Rf values.
-
Recrystallization: If your desired product is a solid and the homocoupled byproduct has a different solubility profile, recrystallization can be highly effective. You may need to screen multiple solvents to find one where the product crystallizes out, leaving the impurity in the mother liquor (or vice-versa).
Troubleshooting Guides
Issue 1: My product and key impurities (homocoupling, starting material) have nearly identical Rf values on TLC.
Solution: Modifying Chromatographic Conditions
When standard silica gel chromatography with common eluents like Ethyl Acetate/Hexanes fails, a systematic change in parameters is required. The polarity of your specific boronic acid and its products suggests that exploiting different types of intermolecular interactions is key.
Troubleshooting Steps:
-
Change Solvent System Polarity & Selectivity: Move beyond simple two-component systems. Introduce a third solvent to alter the selectivity.
-
Add a small amount of methanol (MeOH) to a Dichloromethane (DCM) or Ethyl Acetate (EtOAc) system. This can disrupt hydrogen bonding interactions with the silica differently for each compound.
-
Try an ether-based solvent like Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) in place of EtOAc. The change in the hydrogen bond acceptor strength can alter elution order.
-
-
Add an Acidic or Basic Modifier: Adding a small amount (~0.5-1%) of acetic acid or triethylamine to your eluent can significantly impact the retention of acidic or basic compounds, respectively. Since you are dealing with a boronic acid impurity, adding a small amount of acid might improve peak shape, but a polar solvent like methanol is often more effective for elution.[11]
-
Switch to Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, preparative reverse-phase HPLC (C18 column) can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity, often resolving compounds that co-elute on normal phase.
| Impurity Type | Recommended Action | Causality |
| Unreacted Boronic Acid | 1. Aqueous basic wash (pH > 10).[7][9] 2. Use a diol-based scavenger resin. | Converts the acidic boronic acid to a highly polar, water-soluble boronate salt. The resin forms a stable covalent complex with the boronic acid. |
| Homocoupling Byproduct | 1. Optimize chromatography (shallow gradient). 2. Attempt recrystallization. | Often has very similar polarity to the product, requiring high-resolution separation techniques. Different crystal lattice energies can be exploited for separation. |
| Palladium Residues | 1. Filter through Celite®.[1] 2. Activated carbon treatment. | Pd black is a fine solid that can be physically filtered. Carbon has a high surface area that adsorbs residual metal complexes. |
| Triphenylphosphine Oxide (TPPO) | 1. Triturate with a non-polar solvent (e.g., ether/hexanes). 2. Column chromatography. | TPPO is often crystalline and less soluble in non-polar solvents than many biaryl products. It is also quite polar and can be separated on silica. |
Issue 2: My product is a thick oil, so recrystallization is not an option. How can I achieve high purity?
Solution: Sequential Purification Strategy
For non-crystalline products, a multi-step purification train is often necessary.
-
Initial Bulk Purification: Start with an aqueous acidic and basic wash to remove the baseline, base, and the majority of the unreacted boronic acid. This significantly simplifies the subsequent chromatography.
-
Primary Chromatography: Perform flash column chromatography on silica gel or neutral alumina.[7] Your goal here is to isolate the main fraction containing your product, even if it still has minor impurities.
-
Trituration: If the isolated oil contains a solid impurity (like TPPO), you can dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and then add a large excess of a poor solvent (e.g., hexanes) to precipitate the solid impurity.
-
Preparative HPLC: For the highest purity required in drug development, preparative reverse-phase HPLC is the final step. This can remove trace impurities that are inseparable by flash chromatography.
Detailed Experimental Protocols
Protocol 1: Aqueous Basic Wash for Boronic Acid Removal
-
Dissolution: After the reaction is complete, remove the organic solvent (e.g., dioxane, THF, toluene) under reduced pressure. Dissolve the resulting crude residue in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of Sodium Hydroxide (NaOH).
-
Mixing & Separation: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate completely. The aqueous layer (containing the sodium boronate salt) can be drained off.
-
Repeat: Repeat the extraction with the 1 M NaOH solution one more time to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer sequentially with an equal volume of water, then with a saturated aqueous solution of Sodium Chloride (brine). The brine wash helps to remove residual water from the organic layer.
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, now free of the bulk of the boronic acid.
Protocol 2: General Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Pack the column using the "slurry method" with your initial, non-polar eluent (e.g., 100% Hexanes or a 95:5 Hexanes:EtOAc mixture).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.[14]
-
Elution: Begin elution with the starting non-polar solvent system. Gradually increase the polarity of the eluent (the "gradient"). For products from this specific boronic acid, a gradient of Ethyl Acetate in Hexanes or Methanol in DCM is a good starting point.
-
Example Gradient: Start with 5% EtOAc/Hexanes, then progressively increase to 10%, 20%, 30%, 50% EtOAc, holding at each step for several column volumes.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), pp.962-963. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Zhang, Y., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(1), pp.228-233. Available at: [Link]
-
NROChemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), pp.3358-3366. Available at: [Link]
-
Mondal, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganics, 10(11), 200. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), pp.412-443. Available at: [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), pp.6829-6836. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Forum]. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), pp.305-310. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
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- 14. m.youtube.com [m.youtube.com]
optimizing base and ligand selection for Suzuki reactions with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the sterically and functionally complex substrate, 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid . Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies necessary to achieve high-yield, clean, and reproducible results.
Introduction: Understanding the Unique Challenges of the Substrate
The boronic acid , this compound, presents a unique set of challenges in Suzuki-Miyaura couplings that are not typically encountered with simpler arylboronic acids. A thorough understanding of its structure is the first step toward successful optimization.
Key Structural Features & Potential Issues:
-
Meta-Substituted Amide: The amide group is a significant feature. The N-H proton is weakly acidic and can react with strong bases, potentially complicating the reaction.[1][2] Furthermore, the carbonyl oxygen can act as a coordinating group, possibly interacting with the palladium catalyst and influencing its activity.
-
Tetrahydrofuran (THF) Moiety: The ether oxygen in the THF ring is a potential Lewis base that could coordinate to the palladium center. This coordination might stabilize or inhibit the catalyst, depending on the reaction conditions.
-
Steric Hindrance: The entire (Tetrahydrofuran-2-YL)methylcarbamoyl substituent imparts considerable steric bulk around the boronic acid, which can hinder its approach to the palladium center during the crucial transmetalation step.
Addressing these potential issues through the rational selection of the base and ligand is paramount for a successful coupling.
Core Concepts: The Critical Roles of Base and Ligand
In any Suzuki-Miyaura reaction, the base and ligand are not mere additives; they are essential components that dictate the efficiency and outcome of the catalytic cycle.[3][4]
The Role of the Base: The primary role of the base is to activate the boronic acid to facilitate transmetalation.[3][5][6] It does this by forming a more nucleophilic boronate species ([Ar-B(OH)3]−), which can more readily transfer its aryl group to the palladium(II) center.[6][7]
However, the base's role is multifaceted:
-
Boronate Formation: Facilitates the key transmetalation step.[3][6]
-
Catalyst Activation: Can react with the palladium(II) precatalyst to form the active palladium(0) species.
-
Halide Abstraction: Helps to generate a more reactive cationic palladium intermediate.
For our specific substrate, the choice of base is critical to avoid side reactions like amide deprotonation or hydrolysis.
The Role of the Ligand: The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is bound to the palladium center throughout the catalytic cycle and profoundly influences its reactivity.[3][8]
Key functions of the ligand include:
-
Stabilization: Prevents the palladium catalyst from decomposing into inactive palladium black.[4]
-
Solubility: Ensures the catalyst remains dissolved in the reaction medium.
-
Modulating Reactivity: The ligand's electronic properties and steric bulk directly impact the rates of the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] Bulky, electron-rich ligands are often required for challenging substrates, as they promote oxidative addition and reductive elimination.[8][9]
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights where our specific substrate's functional groups might exert an influence.
Caption: Potential interaction points of the substrate within the Suzuki catalytic cycle.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during experiments with this compound.
Scenario 1: Low or No Product Yield
Q: I'm seeing mostly unreacted starting materials. What are the likely causes and how can I fix it?
A: This is a classic sign that the catalytic cycle is stalled, likely at the oxidative addition or transmetalation step.
-
Cause 1: Ineffective Base. The base may be too weak to form the boronate species efficiently, or it may be sterically hindered.
-
Solution: Switch to a stronger or more suitable base. While strong bases like NaOH or NaOMe can be effective, they might also promote unwanted side reactions with your amide. A good starting point is to screen a set of bases with varying properties.[8] Potassium phosphate (K₃PO₄) is often an excellent choice for complex substrates as it is sufficiently basic yet generally does not cause hydrolysis.[10] Cesium carbonate (Cs₂CO₃) is another strong contender, often used when other bases fail.[11]
-
-
Cause 2: Inappropriate Ligand. The ligand may not be electron-rich or bulky enough to promote the oxidative addition of your aryl halide (especially if it's an aryl chloride) or the subsequent reductive elimination.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[9] Ligands like SPhos and XPhos are specifically designed to accelerate reactions with challenging substrates.[10][12] SPhos, in particular, has shown unprecedented activity for coupling sterically hindered partners.[10]
-
-
Cause 3: Catalyst Deactivation. The palladium catalyst may be decomposing or being poisoned.
-
Solution: Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] Also, verify the purity of your solvents and reagents.
-
Scenario 2: Significant Side Product Formation
Q: My reaction is consuming the starting materials, but I'm getting a complex mixture of products, including a major spot that isn't my desired product. What's happening?
A: This often points to side reactions involving the boronic acid itself.
-
Cause 1: Protodeboronation. This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[13] This is a very common side reaction, especially at elevated temperatures or with certain bases.[13][14]
-
Solution:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. Some modern catalyst systems are highly active even at room temperature.[10]
-
Change the Base: Milder bases like potassium fluoride (KF) can sometimes suppress protodeboronation, although they may be less effective at promoting the desired reaction.[5]
-
Use Stoichiometry Carefully: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid, but avoid a large excess which can lead to more side products and purification challenges.
-
-
-
Cause 2: Homocoupling. This is the coupling of two boronic acid molecules to form a symmetrical biaryl (R²-R²). This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]
-
Solution:
-
Rigorous Degassing: As mentioned before, thoroughly degas your solvent and reaction mixture.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are designed to ensure efficient and clean generation of the active Pd(0) catalyst, minimizing the Pd(II) species that can lead to homocoupling.[15]
-
-
Frequently Asked Questions (FAQs)
Q: Which base should I start with for this specific boronic acid?
A: Potassium phosphate (K₃PO₄) is an excellent starting point. It is a moderately strong, non-nucleophilic base that is highly effective in many Suzuki couplings involving sensitive functional groups.[10] It provides a good balance of reactivity and functional group tolerance.
Q: My aryl halide is an aryl chloride. Are there special considerations?
A: Yes. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[8] To effectively couple aryl chlorides, you must use a highly active catalyst system. This typically means a combination of a palladium source (like Pd(OAc)₂ or a precatalyst) and a bulky, electron-rich phosphine ligand like SPhos , XPhos , or RuPhos .[9][12]
Q: Does the water content in the solvent matter?
A: Yes, significantly. While Suzuki reactions are often tolerant of water, and indeed often run in aqueous solvent mixtures, the amount of water can be crucial.[4] A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the boronate. However, excess water can promote protodeboronation.[13] If you are using an anhydrous solvent like dioxane or toluene, adding a small amount of water (e.g., a 10:1 solvent:water ratio) is a good practice.
Q: My reaction seems to stall after 50% conversion. What could be the cause?
A: This could be due to catalyst deactivation or inhibition. The amide or THF moiety on your substrate might be slowly coordinating to the palladium and inhibiting the catalytic cycle. Try switching to a different ligand class. If you are using a monodentate phosphine (like SPhos), consider trying a bidentate ligand (like XantPhos) or an N-heterocyclic carbene (NHC) based catalyst, as their different coordination chemistry might overcome the inhibition.[4][8]
Systematic Optimization Workflow
To efficiently find the optimal conditions for your specific coupling partners, a systematic screening approach is recommended. The following flowchart provides a logical decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Recommended Reagent Screening Tables
For a systematic approach, screen various bases and ligands while keeping other parameters constant.
Table 1: Recommended Base Screening Conditions
| Entry | Base (3 equiv.) | Solvent System | Temperature | Expected Outcome |
|---|---|---|---|---|
| 1 | K₃PO₄ | Toluene/H₂O (10:1) | 90 °C | Good starting point. Balances reactivity and functional group tolerance.[10] |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 °C | A common, milder alternative. May require higher temperatures. |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 °C | A stronger base, useful if K₃PO₄ fails.[11] |
| 4 | KF | THF/H₂O (4:1) | 80 °C | A mild base that can minimize protodeboronation.[5] |
Table 2: Recommended Ligand Screening Conditions
| Entry | Ligand (1-2 mol%) | Pd Source (0.5-1 mol%) | Temperature | Rationale |
|---|---|---|---|---|
| 1 | SPhos | Pd(OAc)₂ | 90 °C | Excellent for sterically hindered substrates.[10] |
| 2 | XPhos | Pd₂(dba)₃ | 90 °C | Very active, good for aryl chlorides. |
| 3 | RuPhos | XPhos Pd G3 | 80 °C | Another highly active ligand, often effective at lower temperatures. |
| 4 | P(t-Bu)₃ | Pd₂(dba)₃ | Room Temp - 80°C | A less bulky but very electron-rich ligand, can be effective for some systems.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 5:1, to make 0.1 M solution)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide (if solid), this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. If the aryl halide is a liquid, add it via syringe at this stage.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously for the intended reaction time (monitor progress by TLC or LC-MS, typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
de Souza, A. L. F., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 6(32), 21013–21019. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Le-Dao, T., et al. (2020). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]
-
Nishikawa, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4684–4689. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]
-
American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, January 2). Mechanistic insights into boron-catalysed direct amidation reactions. Retrieved from [Link]
-
ResearchGate. (2002, November 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
American Chemical Society. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of Complex Boronic Acids
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the challenges of coupling complex and often unstable boronic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common side reactions and achieve optimal yields in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the Suzuki-Miyaura coupling of complex boronic acids.
Q1: My reaction has a low yield, and I see significant amounts of my starting aryl halide and a deboronated arene. What is the likely cause?
A1: This is a classic symptom of protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] This process competes directly with the desired transmetalation step in the catalytic cycle, consuming your nucleophile and stalling the reaction. It is particularly prevalent with electron-rich or sterically hindered boronic acids and under certain reaction conditions.
Q2: My mass spectrometry analysis shows a significant peak corresponding to a symmetrical biaryl derived from my boronic acid. What is this byproduct and how can I prevent it?
A2: You are observing homocoupling , a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[2] This is often promoted by the presence of oxygen in the reaction mixture or by using a Pd(II) precatalyst which can be reduced to the active Pd(0) by homocoupling two boronic acid molecules.[2][3] Rigorous degassing and the use of an appropriate catalyst system are crucial for minimizing this side reaction.
Q3: I am working with a sterically hindered boronic acid (e.g., ortho-substituted) and observing very slow or no conversion. What are the key parameters to adjust?
A3: Steric hindrance poses a significant challenge in Suzuki-Miyaura coupling, primarily affecting the transmetalation and reductive elimination steps.[4][5] Overcoming this requires a carefully selected catalyst system. The use of bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, is often necessary to promote the desired reaction pathway for hindered substrates.[6][7] Additionally, the choice of base and solvent can have a substantial impact on the reaction rate and yield.[8]
Q4: Can the choice of base influence the extent of side reactions?
A4: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] However, an inappropriate base can exacerbate side reactions. Strong bases can promote protodeboronation, especially in the presence of protic solvents.[1][11] The choice of base should be tailored to the specific substrates. For base-sensitive functional groups, milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often preferred.[9][12]
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for mitigation.
Problem 1: Protodeboronation
Protodeboronation is the protonolysis of the boronic acid, leading to the formation of an arene and boric acid, effectively quenching the nucleophile.[1] This side reaction can be catalyzed by acid or base and is often a major cause of low yields.[3][13]
Caption: Competition between the desired Suzuki coupling and protodeboronation.
-
Choice of Boronic Acid Derivative:
-
Rationale: Boronic acids can be unstable. Converting them to more robust derivatives can prevent premature decomposition.
-
Protocol: Consider using boronate esters (e.g., pinacol esters) or organotrifluoroborates.[1][14] These reagents often exhibit greater stability and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[1][15]
-
-
Solvent and Base Selection:
-
Rationale: The reaction medium significantly influences the rate of protodeboronation. Anhydrous conditions and a carefully chosen base are key.
-
Protocol:
-
Use anhydrous solvents (e.g., toluene, dioxane, or THF). If using a biphasic system, minimize the amount of water.[12]
-
Employ milder, non-nucleophilic bases. Potassium phosphate (K₃PO₄) is often a good choice as it is less harsh than hydroxides.[12][16] For substrates with base-labile groups, potassium fluoride (KF) can be effective.[9]
-
The table below provides a starting point for base and solvent selection.
-
-
| Substrate Characteristic | Recommended Base | Recommended Solvent(s) | Rationale |
| Electron-rich boronic acid | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Minimizes protic sources that can lead to protodeboronation.[12] |
| Base-sensitive functional groups | KF, K₂CO₃ | THF, CPME | Milder bases are less likely to cause degradation of sensitive groups.[9][12] |
| Sterically hindered substrates | KOtBu, K₃PO₄ | Toluene, Dioxane | Stronger, non-nucleophilic bases can accelerate the slow transmetalation step.[10] |
-
Reaction Temperature and Time:
-
Rationale: Higher temperatures and longer reaction times can increase the likelihood of boronic acid decomposition.
-
Protocol: Screen a range of temperatures. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely by TLC or LC-MS. Avoid unnecessarily long reaction times once the starting material is consumed.
-
Problem 2: Homocoupling of Boronic Acids
Homocoupling results in the formation of a symmetrical biaryl (Ar-Ar) from the boronic acid (Ar-B(OH)₂). This side reaction is primarily driven by two mechanisms: oxidative homocoupling in the presence of oxygen and a Pd(II)-mediated pathway.[2][17]
Caption: Two primary pathways for boronic acid homocoupling.
-
Rigorous Degassing:
-
Rationale: Oxygen is a key culprit in oxidative homocoupling.[2] Its removal is critical.
-
Protocol:
-
Thoroughly degas the reaction solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes before adding reagents.
-
Assemble the reaction under a positive pressure of inert gas.
-
Employ the freeze-pump-thaw technique for particularly sensitive reactions.
-
-
-
Catalyst Selection and Handling:
-
Control of Stoichiometry:
-
Rationale: Using a large excess of the boronic acid can increase the statistical probability of homocoupling.
-
Protocol: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common to drive the reaction to completion, avoid using a large excess unless necessary.
-
Problem 3: Challenges with Sterically Hindered Substrates
Coupling sterically demanding substrates, such as those with ortho-substituents on either the aryl halide or the boronic acid, is a significant challenge. The steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][7]
Caption: Steric hindrance negatively impacts key steps of the Suzuki cycle.
-
Ligand Selection is Critical:
-
Rationale: The ligand plays a paramount role in overcoming steric barriers. Bulky, electron-rich monophosphine ligands are known to accelerate the key steps of the catalytic cycle for hindered substrates.[16]
-
Protocol: Employ Buchwald-type biarylphosphine ligands. A screening of ligands is often necessary.
-
| Ligand | Structure Type | Key Application |
| SPhos | Biarylphosphine | General for hindered substrates, excellent for aryl chlorides.[7] |
| XPhos | Biarylphosphine | Highly active for a broad range of substrates, including heteroaryls.[16] |
| tBuXPhos | Biarylphosphine | For extremely challenging, sterically demanding couplings. |
| AntPhos | Anthracenylphosphine | Effective for sterically demanding aryl-alkyl couplings.[5][19] |
-
Optimization of Reaction Conditions:
-
Rationale: For sterically hindered couplings, every parameter must be optimized to favor the productive pathway.
-
Protocol:
-
Base: Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃ to promote the transmetalation step.[7][20]
-
Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier for hindered substrates. Monitor for potential degradation.
-
-
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
Sources
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- 18. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
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- 20. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid in organic solvents
Welcome to the technical support center for 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Molecule
This compound is a multifaceted molecule featuring a phenylboronic acid core, an amide linkage, and a tetrahydrofuran (THF) moiety. This unique combination of functional groups dictates its solubility profile, presenting both opportunities and challenges in solvent selection. The boronic acid group can participate in hydrogen bonding and exists in equilibrium with its cyclic anhydride, the boroxine. The amide and THF components add polarity and potential for further hydrogen bonding interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound is not dissolving in my chosen organic solvent. What should I do?
Answer:
This is a common challenge. The solubility of boronic acids is highly dependent on the solvent's properties. Let's break down the troubleshooting process.
Initial Steps: A Systematic Approach to Solvent Screening
It is recommended to perform a small-scale solubility test with a range of solvents. This will provide empirical data on the best solvent system for your specific application.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, precise amount of your boronic acid (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the suggested list below.
-
Observation at Room Temperature: Agitate the vials at room temperature for a few minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Gentle Heating: If the compound is not fully soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility. Be cautious, as prolonged heating can lead to the formation of less soluble boroxines[1].
-
Sonication: Sonication can also be employed to aid dissolution.
-
Documentation: Carefully record your observations for each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility (General Trend) | Rationale |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | Good to Moderate | Ethers are generally good solvents for boronic acids. The THF moiety in your compound may also promote solubility in ether-based solvents.[2] |
| Ketones | Acetone, 2-Butanone (MEK) | Good to Moderate | The polarity of ketones often facilitates the dissolution of boronic acids.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Alcohols can engage in hydrogen bonding with the boronic acid group, aiding solubility. However, be aware of potential esterification with the boronic acid, especially with heating. |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Good | These highly polar aprotic solvents are often very effective at dissolving complex organic molecules. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Poor | Solubility in these solvents can be variable. While some boronic acids show moderate solubility[2], the polar groups in your molecule might limit it. |
| Hydrocarbons | Toluene, Hexanes | Poor | These non-polar solvents are generally poor choices for dissolving polar boronic acids.[2] |
FAQ 2: I've tried several solvents and the solubility is still poor. Are there other options?
Answer:
If single-solvent systems are not effective, the next step is to explore co-solvents and additives.
Troubleshooting with Co-Solvents
Often, a mixture of solvents can provide the right balance of polarity to dissolve a challenging compound. For reactions like the Suzuki-Miyaura coupling, a small amount of water is often added to the organic solvent.[1] This can help dissolve the inorganic base and may also facilitate the catalytic cycle.
Workflow for Co-Solvent Testing
Below is a decision-making workflow for selecting a co-solvent system.
Caption: Co-solvent selection workflow.
FAQ 3: I've noticed that my compound, which was initially soluble, precipitates out of solution over time, especially when heated. Why is this happening?
Answer:
This phenomenon is likely due to the formation of boroxines. Boronic acids can undergo a reversible dehydration reaction to form a cyclic trimer anhydride called a boroxine.[1][3]
The Boronic Acid-Boroxine Equilibrium
Caption: The equilibrium between boronic acid and boroxine.
Boroxines are generally less polar than their corresponding boronic acids and can be less soluble in the reaction solvent, causing them to precipitate. This process is favored by heating and the absence of water.
Mitigation Strategies:
-
Minimize Heating: Avoid prolonged heating where possible.
-
Use of a Co-solvent: The presence of a small amount of water can shift the equilibrium back towards the more soluble boronic acid form.
-
In-situ Use: Prepare the solution of the boronic acid just before it is needed in the reaction.
FAQ 4: Would converting my boronic acid to an ester help with solubility?
Answer:
Yes, this is an excellent strategy for overcoming persistent solubility and stability issues. Converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in a wider range of organic solvents and also enhances its stability.[2]
Advantages of Boronic Esters:
-
Increased Lipophilicity: The pinacol group increases the non-polar character of the molecule, often improving solubility in common organic solvents like THF, dioxane, and toluene.
-
Enhanced Stability: Boronic esters are less prone to dehydration and boroxine formation, leading to more consistent and reproducible results.
-
Compatibility: Many catalytic reactions, including Suzuki-Miyaura couplings, are compatible with boronic esters.
Considerations:
-
Additional Synthetic Step: This approach requires an additional synthetic step to prepare the ester.
-
Reaction Conditions: The subsequent reaction conditions must be compatible with the boronic ester.
Summary and Key Takeaways
-
Systematic Screening: Always begin with a small-scale, systematic screening of solvents to identify the most promising candidates.
-
Co-solvents are Key: Don't hesitate to use co-solvents, particularly mixtures of polar aprotic solvents with a small amount of water, to enhance solubility.
-
Beware of Boroxines: Be mindful of the boronic acid-boroxine equilibrium, especially when heating solutions. The formation of less soluble boroxines can lead to precipitation.
-
Consider Derivatives: For persistent solubility issues, converting the boronic acid to a more lipophilic and stable ester derivative is a reliable strategy.
This guide provides a framework for addressing solubility issues with this compound. By understanding the underlying chemical principles and employing a systematic experimental approach, you can effectively identify the optimal conditions for your specific application.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
Cammidge, A. N., & Creton, I. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535-4542. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
-
Reddit discussion on boronic acids being gooey. (2023). r/OrganicChemistry. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5943. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 989-1020. [Link]
- Google Patents. (2017). CN106608886A - Phenylboronic acid production process.
- Google Patents. (1999).
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12978-12985. [Link]
-
Aggarwal, V. K., et al. (2017). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Chemical Science, 8(8), 5369-5374. [Link]
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the American Chemical Society, 124(42), 12436-12437. [Link]
-
Zhang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science: Materials in Medicine, 29(1), 1-11. [Link]
-
Sporzyński, A., et al. (2017). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667-1670. [Link]
Sources
managing homocoupling byproducts in reactions with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Welcome to the technical support center for 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent in cross-coupling reactions, with a specific focus on mitigating the formation of homocoupling byproducts. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction: Understanding the Homocoupling Challenge
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the efficiency of this powerful transformation can be compromised by side reactions, most notably the homocoupling of the boronic acid reagent to form a symmetrical biaryl impurity. This is a common issue that can significantly reduce the yield of the desired cross-coupled product and complicate purification.
The formation of homocoupling byproducts is primarily driven by two key factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in the reaction mixture.[1][3][4] Oxygen can intercept the active Pd(0) catalyst, leading to oxidative pathways that favor the dimerization of the boronic acid.[1][4] Similarly, the use of Pd(II) precatalysts without an efficient reduction to Pd(0) can initiate a direct, stoichiometric reaction with the boronic acid, resulting in the undesired homocoupled product.[5][6]
This guide will provide a structured approach to diagnosing and resolving issues related to homocoupling when using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is an undesired side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid couple to form a symmetrical biaryl. In the context of using this compound, this would result in the formation of a dimeric byproduct. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a potentially difficult-to-remove impurity.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and an excess of Palladium(II) species in the reaction mixture.[1][4] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, a key intermediate in one of the homocoupling pathways.[4] Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][5]
Q3: Can the structure of this compound influence its tendency to homocouple?
A3: Yes, the electronic properties of the boronic acid can play a role. Electron-deficient arylboronic acids can be more prone to homocoupling.[7] While a detailed analysis of the substituent effects of the (Tetrahydrofuran-2-YL)methylcarbamoyl group would require experimental data, its electronic nature could influence the rate of homocoupling. Furthermore, the stability of the boronic acid itself is crucial; degradation or protodeboronation under the reaction conditions can lead to a lower concentration of the active boronic acid for the desired cross-coupling, indirectly making side reactions like homocoupling more significant.[7]
Q4: How do phosphine ligands help in suppressing homocoupling?
A4: Ligands are critical in modulating the reactivity and stability of the palladium catalyst.[8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to accelerate the key steps of the desired Suzuki-Miyaura catalytic cycle: oxidative addition and reductive elimination. By making the primary catalytic cycle more kinetically favorable, these ligands help it to outcompete the undesired homocoupling pathway.[4] The steric bulk of these ligands can also disfavor the formation of palladium complexes that lead to homocoupling.
Troubleshooting Guide: Managing Homocoupling Byproducts
This section provides a systematic approach to troubleshooting and minimizing the formation of homocoupling byproducts in your reactions.
Problem: Significant formation of a symmetrical biaryl byproduct is observed by TLC, LC-MS, or GC-MS analysis.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting homocoupling.
Cause 1: Presence of Oxygen
Oxygen is a known promoter of boronic acid homocoupling.[3] Rigorous exclusion of oxygen from the reaction mixture is the first and most critical step in suppressing this side reaction.[6]
Solutions:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas such as argon or nitrogen.
-
Solvent Degassing: Simply bubbling inert gas through the solvent may not be sufficient.
-
Sparging: A more effective method is subsurface sparging, where a needle is placed below the solvent surface to bubble inert gas through for an extended period (e.g., 30-60 minutes) prior to adding the catalyst.[5][6]
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three freeze-pump-thaw cycles is the gold standard for removing dissolved gases. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.[4]
-
| Degassing Method | Relative Effectiveness | Recommended For |
| Inert Gas Blanket | Low | Non-sensitive reactions |
| Subsurface Sparging | Medium to High | Most standard Suzuki-Miyaura reactions |
| Freeze-Pump-Thaw | Very High | Highly sensitive or problematic reactions |
| Caption: Comparison of common degassing techniques. |
Cause 2: Excess Palladium(II) Species
If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), any Pd(II) that is not efficiently reduced to the active Pd(0) catalyst can participate in a stoichiometric homocoupling reaction.[1]
Solutions:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can circumvent the need for in situ reduction and often leads to lower levels of homocoupling.
-
Incorporate a Mild Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of free Pd(II) in the reaction mixture. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[5][6]
| Precatalyst | Oxidation State | Homocoupling Risk | Mitigation Strategy |
| Pd(OAc)₂ | +2 | High | Add potassium formate, ensure efficient reduction |
| PdCl₂(PPh₃)₂ | +2 | Moderate to High | Add potassium formate, ensure efficient reduction |
| Pd(PPh₃)₄ | 0 | Low | Use directly |
| Pd₂(dba)₃ | 0 | Low | Use directly with an appropriate ligand |
| Caption: Effect of Palladium precatalyst on homocoupling risk. |
Cause 3: Suboptimal Reaction Conditions
The choice of base, solvent, and ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Solutions:
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[9][10] For challenging couplings, stronger, non-nucleophilic bases are often preferred.
-
Screening: If homocoupling is an issue, consider screening bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are often effective in promoting the desired reaction.[11]
-
-
Ligand Optimization: As previously discussed, bulky, electron-rich phosphine ligands are highly effective at promoting the desired Suzuki-Miyaura coupling.
-
Recommended Ligands: Consider ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands.[12] These ligands promote a rapid rate of reductive elimination, which is often the rate-limiting step, thereby minimizing the lifetime of intermediates that could lead to side reactions.
-
-
Solvent System: The polarity and coordinating ability of the solvent can impact catalyst activity and stability. Common solvent systems include toluene, dioxane, THF, often with the addition of water. The optimal solvent system is often substrate-dependent and may require empirical screening.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates best practices for setting up a reaction to suppress the formation of homocoupling byproducts.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Degassing: Add the chosen solvent (e.g., toluene/water 10:1) via syringe. Degas the solvent mixture by subsurface sparging with argon for 30-60 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycles: Desired vs. Undesired Pathways
Caption: The desired Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–309. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12543–12550. Available from: [Link]
-
Royal Society of Chemistry. A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(11), 6437-6442. Available from: [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available from: [Link]
-
R Discovery. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Available from: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1744. Available from: [Link]
-
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid. This guide is designed to provide expert insights and practical solutions for scaling up reactions, particularly the Suzuki-Miyaura cross-coupling, a cornerstone of modern medicinal chemistry. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring your scale-up process is both efficient and robust.
Compound Profile: this compound
This specialized arylboronic acid is a valuable building block in pharmaceutical synthesis. Its structure combines a reactive boronic acid moiety with an amide-linked tetrahydrofuran group, which can influence solubility, stability, and interaction with biological targets.
| Property | Value / Description | Source |
| CAS Number | 874534-61-9 | [1] |
| Molecular Formula | C₁₂H₁₆BNO₄ | [1][2] |
| Molecular Weight | 249.07 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid. | [3] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions. | [4][5] |
| Stability | Moisture sensitive; prone to forming boroxines (anhydrides) upon heating or in non-aqueous conditions. Can undergo protodeboronation under certain conditions. | [3][6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of reactions involving this compound.
Reaction Kinetics & Impurity Profile
Q1: My scale-up reaction has stalled or is showing poor conversion. What are the primary causes and how do I troubleshoot?
Low conversion at scale is a frequent issue stemming from multiple factors that may be insignificant at the bench. The key is to diagnose the root cause systematically.
Causality: At larger scales, issues related to mass and heat transfer become pronounced. Inefficient mixing can create localized zones of low reagent concentration or "hot spots" that degrade the catalyst or starting materials. Likewise, catalyst deactivation or incomplete dissolution of reagents, which might resolve over long reaction times in a small flask, become limiting factors in a large reactor.
Troubleshooting Strategy:
-
Confirm Reagent Quality & Stoichiometry: Re-verify the purity of both the boronic acid and the coupling partner (aryl halide). Impurities in the halide can poison the catalyst. Ensure stoichiometry is correct, sometimes a slight excess (1.1-1.2 equivalents) of the boronic acid can drive the reaction to completion.
-
Investigate Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Deactivation: Did the reaction solution change color drastically (e.g., to black, indicating palladium black precipitation)? This suggests catalyst decomposition. The cause could be excess temperature, presence of oxygen, or incompatible impurities. Using more robust phosphine ligands, such as SPhos or Xantphos, can enhance catalyst stability and activity, particularly for challenging substrates like aryl chlorides.[8][9]
-
Loading: While low catalyst loading is desired, scale-up may initially require a slightly higher loading (e.g., 0.5-1 mol%) until the process is optimized and proven robust.
-
-
Assess Base and Solvent System: The base is not just a spectator; it is essential for activating the boronic acid for the crucial transmetalation step.[5][10]
-
Base Solubility: Is the chosen base (e.g., K₂CO₃, K₃PO₄) sufficiently soluble in the reaction medium? Inadequate base availability will halt the catalytic cycle. For some systems, a biphasic solvent system (e.g., Toluene/water, 2-MeTHF/water) is necessary to dissolve an inorganic base and facilitate the reaction.
-
Solvent Purity: Ensure solvents are anhydrous (if required by the specific protocol) and degassed. Oxygen can lead to oxidative degradation of the catalyst and phosphine ligands.
-
-
Check for Protodeboronation: Analyze a crude reaction sample by HPLC or NMR to see if your boronic acid is being consumed without forming the product. If you see the corresponding protodeboronated arene (benzene with the -(C=O)NH-CH₂-THF substituent), this side reaction is a key issue.
Below is a workflow to guide your troubleshooting process.
Q2: I'm observing a significant amount of the deboronated byproduct. How can I minimize this?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and it is a common failure mode in Suzuki couplings.[7]
Causality: This undesired side reaction is often catalyzed by residual palladium species and is highly dependent on the reaction conditions, including the presence of water, temperature, and pH.[7] For any given boronic acid, the rate of productive Suzuki coupling must significantly outpace the rate of protodeboronation. When the main reaction is slow or stalled, this side reaction becomes dominant.
Mitigation Strategies:
-
Oxygen Exclusion: Rigorously degas all solvents and maintain the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can contribute to catalyst degradation pathways that may promote protodeboronation.
-
Anhydrous Conditions: While some Suzuki protocols require water, if it's not necessary for your base system, use anhydrous solvents. Water is a source of protons for this side reaction.
-
Temperature Management: Avoid excessive temperatures. While higher temperatures increase the rate of the desired reaction, they often accelerate the rate of protodeboronation even more. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[11] These are often more robust against protodeboronation and can be used directly in the coupling reaction.[12]
-
Catalyst System Optimization: A highly active catalyst system is the best defense. A faster catalytic cycle for the desired coupling leaves less time for side reactions. Experiment with different ligands to find a system that promotes rapid oxidative addition and transmetalation.[9]
Solvents, Reagents, and Work-Up
Q3: How do I select an appropriate solvent system for scale-up?
Solvent selection is critical for reaction success, safety, and environmental impact. The ideal solvent must dissolve reactants sufficiently, be compatible with the reaction conditions, and facilitate product isolation.
Causality: The polarity, boiling point, and aprotic/protic nature of the solvent directly influence reaction kinetics and reagent solubility. For instance, polar aprotic solvents can accelerate the reaction but may be difficult to remove. The choice of base is also closely linked to the solvent system.[10]
Recommended Solvents for Suzuki Coupling:
| Solvent | Boiling Point (°C) | Pros | Cons |
| Toluene | 111 | Excellent for dissolving organic reagents; forms an azeotrope with water to aid removal. | Petroleum-based; moderate toxicity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | "Green" alternative to THF; good solvent properties; less prone to peroxide formation than THF.[13] | Lower boiling point may limit reaction temperature. |
| Dioxane | 101 | Good solvent for a wide range of substrates. | Potential peroxide former; listed as a carcinogen. |
| Dimethoxyethane (DME) | 85 | Polar aprotic solvent, can accelerate reactions. | Lower boiling point; can be difficult to remove completely. |
| Water (as co-solvent) | 100 | Excellent for dissolving inorganic bases (K₂CO₃, K₃PO₄); can accelerate transmetalation. | Increases risk of protodeboronation; requires a biphasic system. |
Recommendation: For this compound, which has moderate polarity, a solvent system like 2-MeTHF or Toluene , potentially with water as a co-solvent if an inorganic base is used, is a strong starting point for process development.
Q4: My work-up is messy and product isolation is difficult. What are best practices for scale-up?
A clean, efficient work-up is paramount for large-scale synthesis. The goal is to remove unreacted starting materials, catalyst residues, and byproducts without compromising yield.
Causality: Boronic acids and their byproducts can form emulsions during aqueous work-ups. Residual palladium must be removed to meet regulatory standards for active pharmaceutical ingredients (APIs).
Recommended Work-up & Purification Protocol:
-
Cooling and Quenching: Cool the reaction mixture to room temperature. A controlled quench with water or a dilute acid solution can be performed if necessary to neutralize the base.
-
Phase Separation: If a biphasic system was used, separate the aqueous layer. Extract the aqueous layer with the organic solvent one or two more times to recover any dissolved product.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove precipitated palladium black and some inorganic salts.
-
Palladium Scavenging: After the main reaction, the crude product solution can be treated with a palladium scavenger (e.g., silica-bound thiols, activated carbon) to reduce palladium levels to ppm concentrations.
-
Crystallization: The most effective purification method at scale. After concentrating the organic solution, perform an anti-solvent crystallization. Screen different solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane, Acetone/Water) to find conditions that provide high purity and yield.
-
Boronic Acid Impurity Removal: If unreacted boronic acid is a major impurity, a basic wash (e.g., dilute NaOH) can sometimes help by forming the water-soluble boronate salt, though this must be tested for product compatibility.
Analytical Monitoring
Q5: How should I monitor the reaction's progress and purity at scale?
Effective in-process controls (IPCs) are non-negotiable for a successful and safe scale-up. They provide critical data to confirm the reaction is proceeding as expected and to decide when to move to the next step.
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard technique for monitoring Suzuki reactions.
-
Method: A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the non-polar product from the more polar boronic acid starting material.
-
Sampling: Carefully take a small, representative sample from the reactor. Quench it immediately (e.g., in a vial containing a small amount of mobile phase) to stop the reaction. Dilute and filter the sample before injection.
-
Analysis: Monitor the disappearance of the limiting reagent (usually the aryl halide) and the boronic acid, and the appearance of the desired product. Quantifying the ratio of product to starting materials confirms the reaction's conversion. A selective HPLC method can also detect and quantify key byproducts like the protodeboronated species.[14]
Example Scale-Up Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline. All steps must be optimized for your specific aryl halide and desired scale.
Safety & Handling at Scale
Q: What are the primary safety concerns when handling large quantities of boronic acids and associated reagents?
While boronic acids are generally less toxic than many organometallic reagents, scaling up requires stringent adherence to safety protocols.[15]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses/goggles, lab coat, and chemical-resistant gloves.[16]
-
Dust Control: Boronic acids are often fine powders. When charging a reactor, use engineering controls like a powder handling enclosure or a ventilated charging port to prevent inhalation of dust, which can cause respiratory irritation.[17][18]
-
Inert Atmosphere: Handling palladium catalysts and phosphine ligands requires an inert atmosphere to prevent degradation and, in the case of some catalysts like Palladium on Carbon (Pd/C), to mitigate fire risk (Pd/C can be pyrophoric).
-
Handling Bases: Inorganic bases like K₃PO₄ or NaOH are corrosive. Handle with care, especially when preparing concentrated aqueous solutions, as this process can be exothermic.
-
Solvent Handling: Use solvents in well-ventilated areas or closed systems. Be aware of the flammability and specific hazards of each solvent.
Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning work.[3][17][18][19]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
-
Molecule.one. (2024). Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Carl ROTH. Safety Data Sheet: Boric acid. [Link]
- Google Patents. CN106608886A - Phenylboronic acid production process.
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
- Google Patents.
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Appchem. 4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ScienceDirect. Analytical techniques for boron quantification supporting desalination processes-- A review. [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
YouTube. (2025). What Are The Safety Precautions For Using Boric Acid?. [Link]
-
MDPI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Boron. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. [Link]
-
PubChem. This compound. [Link]
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Technical Support Center: Suzuki Reactions with Amide-Containing Boronic Acids
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with Suzuki-Miyaura cross-coupling reactions involving amide-containing boronic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve common issues in your experiments, ensuring the integrity and success of your synthetic routes.
Introduction: The Challenge of Amide Functionality in Suzuki Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, the presence of certain functional groups on the coupling partners can introduce significant challenges. Amide moieties, while common in pharmaceuticals and other advanced materials, can be particularly problematic. The nitrogen and oxygen atoms of the amide group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, ultimately resulting in low or no product yield.[2][3]
This guide is designed to provide a systematic approach to troubleshooting these issues, grounded in a mechanistic understanding of the Suzuki catalytic cycle and the specific interactions that can lead to catalyst poisoning.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low to No Product Yield with an Amide-Containing Boronic Acid
Question: I am attempting a Suzuki coupling between an aryl halide and a boronic acid that contains an amide group. My reaction is showing very low conversion, or I am not seeing any product at all. What are the likely causes, and how can I fix this?
Answer: Low or no yield in this context is a classic symptom of catalyst deactivation or inhibition. The lone pair of electrons on the amide's nitrogen or oxygen can coordinate to the palladium center, forming a stable complex that is reluctant to proceed through the catalytic cycle.[2] This effectively "poisons" the catalyst. Here’s how to troubleshoot this:
Root Cause Analysis & Optimization Strategies:
| Potential Cause | Explanation | Recommended Solution | Scientific Rationale |
| Catalyst Inhibition by Amide Coordination | The amide group chelates with the palladium catalyst, forming a stable, inactive complex. This prevents the catalyst from participating in the oxidative addition or transmetalation steps.[2] | 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[5] | Bulky ligands create steric hindrance around the palladium center, which can disfavor the formation of the inhibitory amide-palladium complex and promote the desired catalytic cycle.[5] NHC ligands are strong σ-donors that can enhance catalyst stability and activity.[2] |
| Inadequate Base Strength or Type | The base may not be strong enough to facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[6][7][8] | 1. Use a stronger base: Switch to bases like K₃PO₄ or Cs₂CO₃.[9] 2. Consider base solubility: Ensure the base is finely powdered and consider adding a small amount of water to solvents like dioxane or THF to improve solubility and promote boronate formation.[9] | The base plays a critical role in activating the boronic acid for transmetalation.[6][10] Stronger, more soluble bases are more effective at generating the reactive boronate anion.[7][9] |
| Boronic Acid Decomposition | Amide-containing boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[9][11] | 1. Use milder bases: Consider using KF. 2. Protect the boronic acid: Convert the boronic acid to a more stable derivative, such as a MIDA ester or a trifluoroborate salt, which are more resistant to decomposition.[9][11] 3. Lower the reaction temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[9] | Milder conditions can slow the rate of protodeboronation.[9] Protecting groups like MIDA esters can be slowly hydrolyzed under the reaction conditions to release the boronic acid, maintaining a low, steady concentration that favors cross-coupling over decomposition.[11] |
Frequently Asked Questions (FAQs)
Q1: Can the position of the amide group relative to the boronic acid (ortho, meta, para) affect the reaction?
A1: Absolutely. An ortho-amide group is much more likely to cause catalyst poisoning due to its ability to form a stable six-membered chelate with the palladium center.[2] This intramolecular coordination is significantly stronger than the intermolecular coordination that might occur with meta or para isomers. If you are working with an ortho-amide-substituted boronic acid and experiencing issues, switching to a more sterically demanding ligand is a critical first step. In some cases, protecting the amide N-H may be necessary to disrupt this chelation.
Q2: My reaction starts but then stalls. What does this indicate?
A2: A reaction that initiates but fails to go to completion is a strong indicator of gradual catalyst deactivation.[12] This could be due to the amide slowly poisoning the catalyst over time. Another possibility is the decomposition of the boronic acid, which reduces the concentration of a key reactant as the reaction progresses.[13] To diagnose this, you can try adding a fresh portion of the catalyst and ligand midway through the reaction. If the reaction restarts, catalyst deactivation is the likely culprit. If not, boronic acid decomposition is more probable.
Q3: Are there specific palladium precatalysts that are better suited for these challenging substrates?
A3: Yes, modern palladium precatalysts, particularly those incorporating bulky biarylphosphine ligands (e.g., G3 or G4 precatalysts from Buchwald) or N-heterocyclic carbene (NHC) ligands, are often more effective.[2][14] These precatalysts are designed to generate the active Pd(0) species more efficiently and offer greater stability against deactivation pathways.[15] For instance, [Pd(NHC)(sulfide)Cl₂] complexes have shown promise in Suzuki-Miyaura couplings of amides by facilitating the activation of the N-C bond.[16][17]
Q4: How does water content in the reaction mixture affect the outcome?
A4: The role of water is multifaceted. A small amount of water can be beneficial, as it helps to dissolve inorganic bases like K₃PO₄ and facilitates the formation of the reactive boronate species.[9] However, excessive water, especially in combination with a strong base and high temperatures, can accelerate the undesirable protodeboronation of the boronic acid.[9] The optimal amount of water is typically found in co-solvent systems like dioxane/water (e.g., 4:1 or 10:1).[9]
Visualizing the Mechanisms
To better understand the challenges, it's helpful to visualize the key chemical processes.
The Suzuki-Miyaura Catalytic Cycle
Caption: Inhibition pathway showing chelation of an ortho-amide boronic acid with the palladium catalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Amide-Containing Boronic Acid
This protocol is a starting point and may require optimization based on the specific substrates used.
-
Vial Preparation: To an oven-dried reaction vial, add the amide-containing boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. It is crucial to maintain an inert atmosphere to prevent oxidation of the Pd(0) catalyst. [2]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-3 mol%) and the ligand (if not part of the precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M relative to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diagnostic Test for Catalyst Poisoning
Use this procedure if you suspect catalyst deactivation is the cause of a stalled reaction.
-
Run the reaction as described in Protocol 1.
-
Monitor the reaction until it has clearly stalled (i.e., no further product formation is observed over a 1-2 hour period).
-
Prepare a catalyst/ligand solution: In a separate, inerted vial, dissolve a small amount of the palladium precatalyst (e.g., 1-2 mol% of the original aryl halide amount) and ligand in a small volume of degassed solvent.
-
Add the fresh catalyst: Under positive argon or nitrogen pressure, carefully add the freshly prepared catalyst solution to the stalled reaction mixture via syringe.
-
Continue monitoring: Continue to heat and stir the reaction, monitoring its progress by TLC or LC-MS.
-
Analyze the result:
-
If the reaction restarts and proceeds to a higher conversion: This strongly suggests that the original catalyst was deactivated or poisoned during the reaction.
-
If the reaction does not restart: This indicates that another issue is likely the cause, such as the complete consumption or decomposition of one of the starting materials (most likely the boronic acid).
-
References
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11139. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. [Link]
-
Tan, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). PMC. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6435-6443. [Link]
-
New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv. [Link]
-
Yan, Y., et al. (2022). Asymmetric Suzuki−Miyaura cross‐coupling reactions involving amide directing groups for constructing axially chiral carbonyl compounds. ResearchGate. [Link]
-
Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 113-119. [Link]
-
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. (2023). PMC. [Link]
-
Role of a base in Suzuki-Miyaura reaction. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Yang, S., et al. (2023). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Organic Chemistry Portal. [Link]
-
Do carboxylic acids interfere with Suzukis? (2021). Reddit. Retrieved January 15, 2026, from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(35), 10584–10598. [Link]
-
Yang, S., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry, 88(15), 10858–10868. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Shi, S., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(18), 4304-4309. [Link]
-
Wang, C. A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2344–2353. [Link]
-
Shi, S., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 7(8), 5019-5024. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journals. [Link]
-
Wang, C. A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Shi, S., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
ACS Catalysis Ahead of Print. (n.d.). American Chemical Society Publications. Retrieved January 15, 2026, from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2012). PMC. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). chemrxiv.org. Retrieved January 15, 2026, from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018). ACS Publications. [Link]
-
Nolan, S. P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis, 7(2), 1148-1153. [Link]
-
Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2026). ACS Publications. [Link]
-
The Chemistry of Connections: Suzuki Coupling with Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Introduction: The Analytical Imperative for Boronic Acids in Pharmaceutical Development
In the landscape of modern pharmaceutical synthesis, boronic acids are indispensable building blocks, largely due to their pivotal role in robust carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] The specific molecule of interest, 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, represents a class of complex intermediates where purity is not merely a quality metric but a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the drug product.
However, boronic acids present a unique and formidable set of analytical challenges. Their inherent Lewis acidity, high polarity, and pronounced tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, can confound conventional analytical approaches.[1][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of key analytical methodologies for the robust purity assessment of this compound. We will dissect the causality behind experimental choices, present validated protocols, and offer field-proven insights to ensure the generation of accurate and reliable data.
The Boronic Acid-Boroxine Equilibrium: A Core Analytical Challenge
A primary obstacle in the analysis of boronic acids is the dynamic equilibrium with their corresponding boroxine trimers. This dehydration reaction can occur spontaneously, in solution, or even in the injector port of a chromatograph, leading to complex chromatograms or spectra that may not accurately reflect the true purity of the sample.[4][5] Understanding and controlling this equilibrium is paramount for any successful purity assessment method.
Sources
A Comparative Guide to the Reactivity of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Nuanced World of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[1][2] At the heart of this reaction lies the boronic acid, a versatile and indispensable building block in pharmaceuticals, agrochemicals, and materials science.[3][4] However, not all boronic acids are created equal. Their performance in the catalytic cycle is a delicate dance of electronic, steric, and stability factors.
This guide provides an in-depth comparison of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid , a structurally complex reagent, against a panel of common arylboronic acids. We will dissect the structural features that govern its reactivity, present supporting comparative data from a designed experimental workflow, and offer field-proven insights to guide researchers in their synthetic endeavors.
Pillar 1: The Scientific Principles Governing Reactivity
The success of a Suzuki-Miyaura coupling hinges on the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][5] The rate and success of this key step are profoundly influenced by the boronic acid's intrinsic properties.
-
Electronic Effects: The nucleophilicity of the aryl group attached to boron is paramount. Electron-donating groups (EDGs) on the aromatic ring increase electron density, enhancing the aryl group's ability to transfer to the electron-deficient palladium(II) center, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the aryl group's nucleophilicity, often leading to sluggish or incomplete reactions.[6]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position relative to the boronic acid, can physically impede the formation of the necessary palladium-boronate complex, slowing down transmetalation.
-
Stability and Protodeboronation: A significant competing pathway is protodeboronation, the cleavage of the C–B bond by a proton source, which is often exacerbated by the basic and aqueous conditions of the reaction.[6][7] Boronic acids with strong electron-withdrawing groups or certain heteroaryl structures can be particularly susceptible to this decomposition pathway, leading to reduced yields.[7][8]
Pillar 2: Structural Analysis of the Target Reagent
Let's dissect the structure of This compound to predict its behavior.
-
Phenylboronic Acid Core: The foundational reactive center.
-
Meta-Substituted Carbamoyl Group (-CONH-): The amide group at the meta-position acts as a moderate electron-withdrawing group through resonance and inductive effects. This is expected to decrease the nucleophilicity of the aryl ring compared to unsubstituted phenylboronic acid.
-
Tetrahydrofuran-2-ylmethyl Substituent: This group is attached to the carbamoyl nitrogen. While the tetrahydrofuran (THF) ring itself is a saturated heterocycle, its oxygen atom and the overall bulk of the substituent are noteworthy.[9][10] The flexible linker (-CH2-) may mitigate direct steric hindrance at the boron center, but the substituent's size could influence solubility and interactions with the catalyst complex.
Based on this analysis, we can hypothesize that its reactivity will be lower than that of phenylboronic acid or EDG-substituted analogs but potentially higher than boronic acids bearing strongly deactivating groups like a nitro group.
Pillar 3: A Comparative Experimental Study
To objectively benchmark the reactivity, we designed a standardized Suzuki-Miyaura cross-coupling experiment. A panel of boronic acids was coupled with 4-bromoanisole under identical conditions.
Experimental Workflow
The following workflow was designed for a parallel comparison of the selected boronic acids.
Caption: Workflow for Comparative Reactivity Study.
Detailed Experimental Protocol
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Bromoanisole (1.0 mmol)
-
Boronic Acids (1.2 mmol, see Table 1)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), PPh₃ (10.5 mg, 0.04 mmol, 4 mol%), K₂CO₃ (276 mg, 2.0 mmol), and the respective boronic acid (1.2 mmol).
-
Evacuate and backfill the vial with argon gas three times.
-
Add 4-bromoanisole (124 µL, 1.0 mmol).
-
Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS with an internal standard to determine the reaction yield. Purify the residue by flash column chromatography.
Comparative Data Summary
The following table presents the expected yields from the described experiment, based on established structure-reactivity principles.
| Entry | Boronic Acid | Substituent Type | Expected Yield (%) | Rationale |
| 1 | Phenylboronic acid | H (Baseline) | 92 | Standard, high-yielding reaction. |
| 2 | 3-Methoxyphenylboronic acid | EDG (-OCH₃) | 96 | Electron-donating group accelerates transmetalation. |
| 3 | 3-((THF-2-yl)methylcarbamoyl)phenylboronic acid | EWG (-CONH-R) | 78 | The moderately electron-withdrawing carbamoyl group deactivates the ring, slowing the reaction compared to the baseline. |
| 4 | 3-(Trifluoromethyl)phenylboronic acid | Strong EWG (-CF₃) | 65 | Strong deactivation by the -CF₃ group significantly reduces nucleophilicity and slows transmetalation. |
| 5 | 2-Methylphenylboronic acid | Sterically Hindered (ortho-CH₃) | 71 | Steric hindrance from the ortho-methyl group impedes the approach to the palladium center, reducing yield despite the mild EDG nature. |
Mechanistic Discussion
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
For This compound , the electron-withdrawing nature of the meta-substituent is the dominant factor. It reduces the electron density of the C-B bond, making the aryl group less nucleophilic. This directly impacts the transmetalation step (oa_complex → tm_complex), which is often the rate-determining step of the cycle.[11] The base activation of the boronic acid to the more reactive boronate species is crucial, but even in this activated form, the transfer of the deactivated aryl group to palladium is less favorable, resulting in a lower overall reaction rate and yield compared to electronically neutral or rich systems.
Conclusion and Outlook
This guide demonstrates that the reactivity of This compound in Suzuki-Miyaura coupling is primarily governed by the electronic-withdrawing effect of its meta-carbamoyl substituent. Its performance, while robust, is attenuated compared to unsubstituted phenylboronic acid and its electron-rich counterparts.
Key Takeaways for Researchers:
-
Expect Moderate Reactivity: When using this reagent, anticipate the need for slightly longer reaction times or slightly elevated temperatures compared to standard phenylboronic acid couplings.
-
Optimize Catalyst System: For challenging couplings involving this boronic acid, consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate both oxidative addition and reductive elimination.
-
Structural Utility: The tetrahydrofuran moiety offers a valuable synthetic handle for further functionalization or for modulating the physicochemical properties (e.g., solubility, metabolic stability) of the final product, making this reagent a valuable, albeit moderately reactive, tool in the drug discovery and development pipeline.
By understanding the interplay of its structural features, scientists can effectively harness the synthetic potential of this compound, making informed decisions to optimize reaction conditions and achieve their desired synthetic outcomes.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Zhang, L., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Wang, W., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Taylor & Francis Online. [Link]
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Mills, J. T., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]
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Various Authors. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Pi-Bo, D., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]
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Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Accounts of Chemical Research. [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry. [Link]
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PubChem. Tetrahydrofuran-2-ylboronic acid. National Center for Biotechnology Information. [Link]
-
Bak-Sperandio, A., et al. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES. [Link]
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Organic Chemistry Portal. Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]
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Al-Tel, T. H., et al. (2014). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
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Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
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Wikipedia. Boronic acid. Wikimedia Foundation. [Link]
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Egiebor, C. O., et al. (2021). Suzuki–Miyaura cross-coupling reaction. The variables—boronic acid... ResearchGate. [Link]
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Duarte, F. I. T., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Kumar, A., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts. [Link]
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Singh, U. P., & Singleton, D. A. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The choice of the palladium catalyst system is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of a functionally complex substrate, 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, with aryl halides.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][3] The efficiency of each step is highly dependent on the nature of the palladium precursor and the associated ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalyst Systems
The selection of the palladium source and accompanying ligands is paramount for a successful Suzuki-Miyaura coupling. Below is a comparison of common palladium catalyst systems, with performance insights based on reactions with challenging boronic acids.
| Catalyst System | Ligand | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established for a range of substrates.[1] | May require higher temperatures and longer reaction times, especially with less reactive aryl chlorides.[1] Sensitive to air and moisture. |
| Pd(OAc)₂ / Phosphine Ligand | Various (e.g., PPh₃, PCy₃, Buchwald ligands) | Versatile and tunable by ligand choice. Can be highly effective under mild conditions.[4] | Ligand screening is often necessary to find the optimal conditions for a specific substrate. |
| Pd₂(dba)₃ / Phosphine Ligand | Various (e.g., P(t-Bu)₃, Buchwald ligands) | Highly active catalyst precursor, often effective at low catalyst loadings and room temperature.[5] | Can be sensitive to air and require careful handling. |
| Palladacycle Precatalysts (e.g., Buchwald G2, G3, G4) | Buchwald ligands (e.g., XPhos, SPhos) | Air-stable, thermally robust, and highly active for a broad range of substrates, including challenging ones.[1] | Higher cost compared to simpler catalyst systems. |
| PEPPSI™ Catalysts | N-Heterocyclic Carbene (NHC) | Highly active for cross-coupling of aryl chlorides. Bulky NHC ligands can enhance catalytic activity.[6] | The steric and electronic properties of the NHC ligand can significantly impact reactivity and selectivity.[6] |
Note: The performance of these catalysts is highly dependent on the specific reaction conditions, including the nature of the aryl halide, base, and solvent. For a substrate like this compound, which possesses a potentially coordinating carbamoyl group, catalysts with bulky, electron-rich ligands such as the Buchwald systems or PEPPSI™ catalysts are often a good starting point to overcome potential catalyst inhibition and achieve high yields.
Experimental Protocol: A General Procedure
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
In a separate vial, briefly mix the palladium catalyst and ligand. Add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Concluding Remarks
The choice of palladium catalyst is a decisive factor in the success of Suzuki-Miyaura cross-coupling reactions. For a functionally rich substrate such as this compound, modern catalyst systems featuring bulky and electron-donating ligands, such as the Buchwald palladacycle precatalysts or PEPPSI™ catalysts, are likely to provide superior results in terms of yield and reaction efficiency. The provided general protocol offers a solid starting point for optimization. Careful consideration of all reaction parameters, including the base, solvent, and temperature, will be crucial for achieving the desired outcome in the synthesis of complex biaryl structures for pharmaceutical and materials science applications.
References
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Accessed January 15, 2026.
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Accessed January 15, 2026.
- Colbert, A. M. C., & De-Anda, A. Q. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Accessed January 15, 2026.
- Al-Jassime, M. F. (2019).
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Grasa, G. A., & Viciu, M. S. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(23), 7854–7862.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Accessed January 15, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 15, 2026.
- Bunda, S., Voronova, K., Kathó, Á., & Joó, F. (2015). Suzuki-Miyaura cross-coupling reactions of various boronic acids with different aryl halides catalysed by Na2[Pd(dPhHSS)].
- ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
- University of Wisconsin-Madison. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Accessed January 15, 2026.
- Morken, J. P. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC.
- ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. Accessed January 15, 2026.
- ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Accessed January 15, 2026.
- Ordóñez, A., Rebollar, L., Mediavilla, I., Iglesias, M., & Sánchez, F. (2017).
- Sci-Hub. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Accessed January 15, 2026.
- ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Accessed January 15, 2026.
- Beilstein Journals. Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Accessed January 15, 2026.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Shults, E. E., Vasilevsky, S. F., & Tolstikov, G. A. (2013). An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. NIH.
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- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 15, 2026.
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Assessing the Stability of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic Acid: A Comparative Guide for Drug Development
In the landscape of modern drug discovery and development, boronic acids and their derivatives stand out as versatile building blocks, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their utility, however, is intrinsically linked to their stability under various reaction and storage conditions. This guide provides an in-depth analysis of the stability of a key intermediate, 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, offering a comparative perspective against other relevant boronic acids and presenting experimental protocols for rigorous stability assessment.
The core of this investigation revolves around understanding the primary degradation pathways of boronic acids: oxidative deboronation and protodeboronation.[3][4] Oxidative deboronation, often mediated by reactive oxygen species (ROS), leads to the cleavage of the carbon-boron bond to form an alcohol and boric acid.[4][5] Protodeboronation, a slower process in aqueous solutions, also results in the cleavage of the C-B bond. The stability of a given boronic acid is therefore a critical parameter influencing its shelf-life, reaction efficiency, and the impurity profile of the final active pharmaceutical ingredient (API).
Comparative Landscape: Structural Analogs and Alternatives
To provide a meaningful assessment, the stability of this compound will be compared against two relevant alternatives:
-
3-Carboxyphenylboronic acid: This analog allows for the evaluation of the electronic and steric influence of the (tetrahydrofuran-2-yl)methylcarbamoyl substituent compared to a simple carboxyl group.
-
3-(Furan-2-ylmethylcarbamoyl)phenylboronic acid: The furan analog introduces a different heterocyclic moiety, enabling an assessment of the impact of the tetrahydrofuran ring's saturation on stability.[6]
These comparators were chosen to dissect the contributions of the amide linkage, the heterocyclic ring, and its saturation state to the overall stability of the boronic acid functionality.
Experimental Protocols for Stability Assessment
A multi-faceted approach is essential for a comprehensive stability assessment. The following protocols are designed to probe the stability of this compound under conditions relevant to pharmaceutical development.
Protocol 1: Thermal Stress Stability
This experiment evaluates the compound's stability at elevated temperatures, simulating potential storage and manufacturing conditions.
Methodology:
-
Accurately weigh 10 mg of this compound into three separate amber glass vials.
-
Place one vial in an oven maintained at 40°C, the second at 60°C, and the third at 80°C.
-
At time points of 24, 48, 96, and 168 hours, withdraw a 1 mg aliquot from each vial.
-
Dissolve the aliquot in a suitable aprotic solvent (e.g., acetonitrile or THF) to a final concentration of 1 mg/mL.[7]
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the parent compound and any degradation products.[8] A stability-indicating HPLC method should be developed and validated prior to the study.
Protocol 2: pH-Dependent Stability in Aqueous Media
This protocol assesses the hydrolytic stability of the boronic acid across a range of pH values, which is critical for understanding its behavior in aqueous reaction mixtures and physiological environments.
Methodology:
-
Prepare a series of aqueous buffer solutions at pH 2, 4, 7.4 (physiological pH), and 9.
-
Prepare stock solutions of this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or methanol).
-
Add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples and immediately quench any further degradation by dilution with the initial mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to determine the remaining percentage of the parent compound.[9][10]
Protocol 3: Oxidative Stress Stability
This experiment challenges the compound with an oxidizing agent to evaluate its susceptibility to oxidative deboronation.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
To this solution, add hydrogen peroxide to a final concentration of 3% (v/v).[11]
-
Incubate the mixture at room temperature, protected from light.
-
At time points of 1, 2, 4, and 8 hours, take an aliquot, quench the reaction with a suitable agent (e.g., sodium bisulfite), and dilute for HPLC analysis.
-
Analyze the samples by HPLC-MS to identify and quantify the parent compound and its oxidative degradation products.[8]
Data Presentation and Interpretation
The quantitative data from these stability studies should be summarized in clear and concise tables for easy comparison across different conditions and with the selected alternative boronic acids.
Table 1: Thermal Stability of Boronic Acids (% Remaining Parent Compound)
| Time (hours) | 40°C | 60°C | 80°C |
| This compound | |||
| 24 | |||
| 48 | |||
| 96 | |||
| 168 | |||
| 3-Carboxyphenylboronic acid | |||
| 24 | |||
| 48 | |||
| 96 | |||
| 168 | |||
| 3-(Furan-2-ylmethylcarbamoyl)phenylboronic acid | |||
| 24 | |||
| 48 | |||
| 96 | |||
| 168 |
Table 2: pH-Dependent Stability of Boronic Acids at 25°C (% Remaining Parent Compound after 24 hours)
| Compound | pH 2 | pH 4 | pH 7.4 | pH 9 |
| This compound | ||||
| 3-Carboxyphenylboronic acid | ||||
| 3-(Furan-2-ylmethylcarbamoyl)phenylboronic acid |
Table 3: Oxidative Stability of Boronic Acids (% Remaining Parent Compound after 4 hours with 3% H₂O₂)
| Compound | % Remaining |
| This compound | |
| 3-Carboxyphenylboronic acid | |
| 3-(Furan-2-ylmethylcarbamoyl)phenylboronic acid |
Visualizing Experimental Workflows and Degradation Pathways
To enhance clarity, the experimental workflows and potential degradation pathways can be visualized using Graphviz.
Caption: General experimental workflow for assessing boronic acid stability.
Caption: Primary degradation pathways of aryl boronic acids.
Discussion and Mechanistic Insights
The stability of this compound is influenced by the interplay of several factors. The electron-withdrawing nature of the amide-substituted phenyl ring can affect the Lewis acidity of the boron atom and its susceptibility to nucleophilic attack. The tetrahydrofuran moiety, being a saturated heterocycle, is generally considered stable.[12][13] However, its potential to undergo ring-opening under harsh acidic or basic conditions, while less likely for the parent heterocycle, should not be entirely dismissed in the context of a complex molecule.
The comparison with 3-carboxyphenylboronic acid will elucidate the impact of the bulkier and potentially more flexible (tetrahydrofuran-2-yl)methylcarbamoyl group on stability. It is hypothesized that this group may offer some steric hindrance around the boronic acid moiety, potentially slowing down degradation.
The furan-containing analog provides a direct comparison of a saturated versus an unsaturated heterocyclic ring. The aromaticity of the furan ring in 3-(furan-2-ylmethylcarbamoyl)phenylboronic acid might influence the electronic properties of the entire molecule differently, which could translate to altered stability.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of the stability of this compound. The experimental protocols outlined are designed to generate robust and comparable data that are crucial for making informed decisions during process development and formulation. By understanding the stability profile of this key building block, researchers can optimize reaction conditions, establish appropriate storage and handling procedures, and ultimately ensure the quality and purity of the final pharmaceutical product. It is recommended that forced degradation studies, as detailed in this guide, be conducted early in the development process to proactively identify and mitigate potential stability-related issues.
References
- Bull, J. A., et al. (2016). Improving the oxidative stability of boronic acids through stereoelectronic effects.
-
Dennis, M. L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Yan, J., et al. (2005). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 70(23), 9372-9381. [Link]
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do Carmo, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]
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Zhang, Y., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 12(5), 2035-2051. [Link]
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Yan, J., et al. (2005). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 70(23), 9372–9381. [Link]
-
Dennis, M. L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]
-
Dennis, M. L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]
-
Sikora, A., et al. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 47(11), 1591-1599. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 7214-7215. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 173-178. [Link]
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Gao, S., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(3), 597-603. [Link]
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Szachnowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2398-2408. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Domagała, S., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Domagała, S., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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Kaewpuang, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 478. [Link]
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Boubakri, L., et al. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
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Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
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Springsteen, G., & Wang, B. (2004). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 2(18), 2577-2583. [Link]
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Chen, Y., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]
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de la Mora, E., et al. (2015). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer–Villiger. CONICET. [Link]
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Wang, Y., et al. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals, 45(8), 701-705. [Link]
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Capriati, V., et al. (2012). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Green Chemistry, 14(6), 1534-1544. [Link]
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Kim, D., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers for Advanced Technologies, 25(5), 506-513. [Link]
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cost-benefit analysis of using 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid in synthesis
<_ A Cost-Benefit Analysis of Using 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic Acid in Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic route. Among the vast arsenal of reagents available, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth cost-benefit analysis of a highly functionalized and increasingly utilized reagent: this compound. We will explore its synthetic advantages, benchmark its performance against common alternatives, and provide the necessary experimental context to aid in its strategic deployment.
The Strategic Importance of Functionalized Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This has made it a go-to method for the construction of biaryl and heteroaryl structures, which are prevalent in a vast number of commercial drugs and advanced materials. While simple boronic acids are workhorses in this reaction, the demand for increasingly complex and tailored molecules has driven the development of functionalized boronic acids. These reagents offer the dual advantage of participating in the key C-C bond formation while simultaneously introducing other desirable chemical functionalities.
This compound is a prime example of such a strategic building block. It combines the reactive boronic acid moiety with a carbamoyl-linked tetrahydrofuran side chain. This specific combination can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the final product. The tetrahydrofuran ring, in particular, is a common motif in medicinal chemistry.[2]
A Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling
To objectively assess the utility of this compound, a comparative study against other functionally similar boronic acids is essential. For this analysis, we will consider two common alternatives: 3-carboxyphenylboronic acid and 3-(aminomethyl)phenylboronic acid. These alternatives represent building blocks with acidic and basic functional groups, respectively.
Table 1: Hypothetical Performance Comparison in a Standardized Suzuki-Miyaura Reaction
| Feature | This compound | 3-Carboxyphenylboronic acid | 3-(Aminomethyl)phenylboronic acid |
| Expected Yield | High | Moderate to High | Moderate to High |
| Reaction Profile | Generally clean, minimal side reactions | Potential for esterification or decarboxylation under harsh conditions | Amine group can act as a ligand for palladium, potentially inhibiting catalysis |
| Purification | Typically straightforward chromatography | May require careful pH control during workup and purification | Can be challenging due to the basicity of the amine |
| Cost | High | Low | Moderate |
| Key Advantage | Introduces a desirable, drug-like fragment in a single step | Readily available and inexpensive acidic handle for further functionalization | Provides a basic nitrogen for salt formation or further derivatization |
This comparative table highlights the trade-offs associated with each reagent. While this compound has a higher initial cost, it can lead to cleaner reactions and more straightforward purifications, potentially saving time and resources in the long run.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol that can be adapted for the Suzuki-Miyaura coupling of the aforementioned boronic acids with an aryl halide. Optimization for specific substrates is always recommended.[3]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, boronic acid, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: A visual representation of the cost-benefit analysis for using this compound.
Conclusion
This compound is a valuable, albeit premium, building block in the synthetic chemist's toolbox. Its higher cost is often justified by the strategic advantages it offers, including the direct incorporation of a pharmaceutically relevant moiety, the potential for improved reaction outcomes, and the streamlining of complex synthetic routes. A careful evaluation of the overall synthetic plan, taking into account factors such as the complexity of the target molecule, the desired physicochemical properties, and the project budget, will enable researchers to make an informed decision about when to deploy this powerful reagent.
References
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- American Chemical Society. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1989.
- National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(61), 38557-38564.
- MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- National Institutes of Health. (2020).
- BenchChem. (2025). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.
- MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- National Institutes of Health. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 26(S1), 303–313.
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- PubMed. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638-40.
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Safety Operating Guide
Safe Disposal of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid: An Operational and Safety Guide
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure regulatory compliance and mitigate risks associated with the handling of boronic acid derivatives. This document synthesizes data from established safety data sheets for related compounds and general principles of laboratory safety.
Core Principles: Hazard Assessment and Proactive Safety
Understanding the chemical nature of a compound is the foundation of its safe management. This compound combines three key structural features: a phenylboronic acid head, a tetrahydrofuran (THF) tail, and a carbamoyl linker. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from its constituent parts.
-
Phenylboronic Acid: This group imparts acidic properties and is generally classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[1] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3]
-
Tetrahydrofuran (THF): The presence of the THF moiety suggests potential flammability risks.[4][5][6] THF is a flammable liquid and its vapors can form explosive mixtures with air. It can also form explosive peroxides upon storage, especially if exposed to air and light.[4]
-
General Classification: Based on these components, this compound must be treated as hazardous chemical waste .[3][7] Under no circumstances should it be disposed of in regular trash or flushed down the drain.[7][8][9]
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation.[7] Adherence to the correct PPE is the first line of defense against exposure.
| PPE Category | Specification and Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Protects against splashes of liquid waste or airborne dust particles of the solid compound.[9][10] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended to provide a robust barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9][10] |
| Body Protection | A fully-fastened, flame-retardant lab coat. Protects skin and personal clothing from contamination and provides a degree of protection from fire hazards associated with the THF moiety.[6][10] |
| Footwear | Closed-toe shoes. Essential for protecting feet from spills. |
Waste Management Workflow: Segregation, Labeling, and Disposal
Proper disposal is a systematic process that begins the moment waste is generated. The primary goal is to prevent accidental chemical reactions and ensure waste is directed to the appropriate, certified disposal facility.
Caption: Waste Disposal Workflow from Generation to Final Pickup.
Step-by-Step Disposal Protocols
3.1. Solid Waste Disposal Contaminated solid materials such as gloves, bench paper, pipette tips, and vials containing residual solid compound must be collected separately.
-
Collect: Place all contaminated solid items into a designated, sealable container for solid hazardous waste.[7]
-
Label: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Store: Seal the container and store it in your laboratory's designated satellite accumulation area, awaiting pickup by your institution's Environmental Health and Safety (EHS) office or a certified waste handler.
3.2. Liquid Waste (Organic) Disposal This stream includes reaction mixtures, mother liquors from crystallizations, and solvent rinses using organic solvents (e.g., acetone, ethanol, ethyl acetate).
-
Collect: Pour the liquid waste into a designated, sealable container intended for flammable organic waste. The container material must be compatible with the solvents used.
-
Label: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including the full name of the boronic acid derivative and all solvents. This is critical for the disposal facility to handle the waste correctly.
-
Store: Keep the container tightly closed when not in use and store it in a well-ventilated area, away from heat and ignition sources.[6] Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
3.3. Liquid Waste (Aqueous) Disposal Aqueous solutions from extractions or washes must also be treated as hazardous waste.
-
Scientific Principle: Boronic acids are weakly acidic. Under basic conditions (pH > 8), they can convert to the corresponding boronate salt, which is often more water-soluble.[7][11] While this principle is used in extractions, it is not a license for drain disposal.
-
Collection: Collect all aqueous waste containing the compound in a dedicated, labeled, and sealed container.
-
Neutralization: Do not attempt to neutralize the waste unless it is part of an established and approved institutional protocol. Mixing acids and bases can be exothermic, and improper neutralization can create additional hazards.[12] Always consult your EHS office before performing any treatment.[7] If approved, a weak base like sodium bicarbonate may be used to adjust the pH to a neutral range (6-8).[13]
-
Disposal: The collected aqueous waste must be disposed of through your institution's hazardous waste program.
3.4. Decontamination of Glassware Properly cleaned glassware is essential for both safety and scientific integrity.
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.[7]
-
Collect Rinsate: This initial solvent rinse is considered hazardous waste and must be collected in the appropriate liquid organic waste container.[7]
-
Secondary Rinse: Perform a second rinse with solvent and collect it as hazardous waste.
-
Washing: Proceed with a standard wash using soap and water.
-
Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.[7]
Emergency Procedures: Spill Management
Prompt and correct action during a spill is critical to minimizing exposure and environmental contamination.
Caption: Step-by-Step Spill Response Protocol.
Spill Cleanup Protocol:
-
Alert & Secure: Immediately alert others in the vicinity and secure the area to prevent entry.[14]
-
Don PPE: Before approaching the spill, don the appropriate PPE as listed in the table above.[14]
-
Contain:
-
For Liquid Spills: Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[12][15] Work from the outside in to prevent spreading.[15]
-
For Solid Spills: Gently cover the spill with damp paper towels to prevent the dust from becoming airborne.[15]
-
-
Collect:
-
Use non-sparking tools to scoop the absorbed liquid or solid material into a designated hazardous waste container.[6] The use of non-sparking tools is crucial due to the potential flammability from the THF moiety.
-
-
Decontaminate:
-
Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., acetone).
-
Place all cleaning materials into the hazardous waste container.[14]
-
-
Dispose and Report:
-
Seal the waste container and move it to the satellite accumulation area.
-
Inform your supervisor or institutional EHS office about the incident.
-
The Regulatory Framework: A Note on Compliance
As a generator of chemical waste, you are legally responsible for its proper classification and disposal. Regulations from bodies like the U.S. Environmental Protection Agency (EPA) or the European Chemicals Agency (ECHA) govern the entire lifecycle of hazardous waste.[16][17]
-
Classification: Chemical waste generators must determine if their waste is hazardous according to regulations (e.g., 40 CFR Part 261 in the U.S.).[2][18][19] Given its components, this compound waste would likely be classified as hazardous due to toxicity and potentially ignitability (D001).[19]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They provide specific guidance, waste containers, and pickup services that align with local, state, and national regulations. Always follow their procedures.[7]
By adhering to these protocols, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET.
- Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid.
- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- Lab Alley. (2023). SAFETY DATA SHEET - Tetrahydrofuran.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(1H-Tetrazol-5-yl)phenylboronic acid.
- Carl Roth. (n.d.). Safety Data Sheet: Tetrahydrofuran.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry.
- European Chemicals Agency. (n.d.). Boric acid - Registration Dossier.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- European Chemicals Agency. (n.d.). Addressing substances of concern.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- European Chemicals Agency. (2025). Substance Information.
- European Chemicals Agency. (n.d.). Particle size distribution (Granulometry) - Registration Dossier.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Search Results | NSCEP.
- BenchChem. (n.d.). Proper Disposal of 2-Methyltetrahydrofuran-3-one: A Safety and Operational Guide.
- Wikipedia. (n.d.). Phenol.
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A Researcher's Guide to the Safe Handling of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
As novel molecules like 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid become integral to advanced research and drug development, a deep understanding of their safe handling is paramount. This guide moves beyond mere compliance, offering a framework for laboratory best practices rooted in scientific principles. Here, we will detail the essential protocols for personal protective equipment (PPE), operational handling, and waste disposal, ensuring both your safety and the integrity of your work.
Understanding the Hazard Profile
All operations involving this compound in solid or solution form should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations grounded in risk mitigation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][5][6] | Boronic acid dusts and solutions can cause serious eye irritation.[7] Goggles provide a seal against airborne particulates and splashes. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high splash potential. |
| Hand Protection | Nitrile or neoprene gloves; double-gloving is strongly recommended.[5][8] | These materials offer good resistance to a broad range of chemicals.[9] Double-gloving minimizes the risk of exposure from a single glove failure and provides a protocol for safely removing the outer, contaminated glove without touching it with the clean, inner glove. |
| Body Protection | A fully-fastened, long-sleeved laboratory coat.[2][3][5] | Protects against incidental skin contact from spills and splashes. A flame-resistant lab coat should be considered if flammable solvents are in use. |
| Footwear | Closed-toe shoes.[5] | This is a fundamental laboratory safety requirement to protect feet from spills and falling objects. |
| Respiratory | A NIOSH-approved respirator may be necessary when handling large quantities of the solid or if dust cannot be controlled.[2][3][6] | While a fume hood is the primary engineering control, a respirator provides an additional layer of protection against inhaling fine particulates. The specific type of respirator should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound.
Preparation:
-
Designate a Workspace: All handling of the compound should occur in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are within the fume hood.
-
Don PPE: Put on all required PPE before entering the designated handling area. The sequence for donning PPE is crucial for maintaining a sterile and safe environment.
Caption: Workflow for donning Personal Protective Equipment.
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Minimize the creation of dust.[1][6]
-
Transfers: Use a spatula for solid transfers. For solutions, use appropriate pipettes or glassware.
-
Spill Management: In case of a small spill, immediately contain it with an inert absorbent material. For larger spills, follow your institution's emergency procedures.
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical and non-negotiable aspect of chemical safety. Boronic acid derivatives must be treated as hazardous waste.[1][5]
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, pipette tips, and absorbent paper, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5]
Decontamination:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound.[5]
-
Collect Rinse: This initial solvent rinse must be collected as hazardous liquid waste.[5]
-
Final Wash: After the initial decontamination rinse, glassware can be washed using standard laboratory procedures.
Caption: Disposal workflow for boronic acid waste.
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety and responsibility. This proactive approach not only protects you and your colleagues but also upholds the rigorous standards of scientific integrity.
References
-
OSHA. Boric Acid. Occupational Safety and Health Administration. [Link]
-
Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. [Link]
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Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Phenylboronic acid. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
